Product packaging for Notoginsenoside R3(Cat. No.:)

Notoginsenoside R3

Cat. No.: B12408491
M. Wt: 963.2 g/mol
InChI Key: YPUHYSBFIMWSEC-OEHDJSDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Notoginsenoside R3 is a natural product found in Panax japonicus, Panax notoginseng, and Panax ginseng with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H82O19 B12408491 Notoginsenoside R3

Properties

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-43-39(61)36(58)33(55)27(66-43)20-62-41-37(59)34(56)31(53)25(18-49)64-41)22-11-15-46(6)30(22)23(51)16-28-45(5)14-12-29(52)44(3,4)40(45)24(17-47(28,46)7)63-42-38(60)35(57)32(54)26(19-50)65-42/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42+,43-,45+,46+,47+,48-/m0/s1

InChI Key

YPUHYSBFIMWSEC-OEHDJSDTSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

Notoginsenoside R3: A Technical Guide on Affected Signaling Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Notoginsenoside R3 is a triterpenoid saponin isolated from the traditional Chinese medicinal herb Panax notoginseng. As a member of the ginsenoside family, it is recognized for its potential therapeutic properties. While extensive research has elucidated the mechanisms of action for many ginsenosides and other notoginsenosides, specific data on the signaling pathways directly affected by this compound remain limited in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current understanding, drawing parallels from closely related compounds to infer potential mechanisms of action for this compound that warrant further investigation. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological activities of this compound.

Direct Evidence of this compound Activity

Current research explicitly identifying the signaling pathways modulated by this compound is sparse. It is primarily known as an active component of P. notoginseng and is associated with various physiological effects, particularly in the context of cardiovascular disease[1][2]. Its classification as a triterpenoid places it within a class of compounds known to interact with a multitude of cellular signaling cascades.

Inferred Signaling Pathways Based on Structurally and Functionally Related Saponins

Given the limited direct evidence for this compound, this section explores the signaling pathways affected by other well-researched notoginsenosides and ginsenosides. The structural similarities among these compounds suggest that this compound may exert its biological effects through similar molecular mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and apoptosis. Numerous studies have demonstrated the modulation of this pathway by various ginsenosides.

For instance, Notoginsenoside R1 (NGR1) has been shown to attenuate breast cancer progression by inhibiting the KRAS/PI3K/Akt axis[3]. In studies on diabetic peripheral neuropathy, NGR1 activated PI3K/Akt and β-catenin signaling[4]. Furthermore, a combination of NGR1 and saikosaponin B2 was found to suppress the PI3K/Akt/mTOR pathway in the context of atherosclerosis[5][6]. Similarly, Panax notoginseng saponins (PNS), a mixture containing various notoginsenosides including R3, have been shown to inhibit ischemia-induced apoptosis by activating the PI3K/Akt pathway in cardiomyocytes[7].

Hypothesis for this compound: Based on this evidence, it is plausible that this compound could also modulate the PI3K/Akt/mTOR pathway, potentially influencing cellular processes such as apoptosis and proliferation.

Quantitative Data from Related Compounds (PI3K/Akt Pathway)

CompoundCell Line/ModelTreatmentEffect on PI3K/Akt PathwayReference
Notoginsenoside R1MCF-7 breast cancer cells0, 75, 150 µmol/LDose-dependent decrease in p-PI3K and p-Akt levels.[3]
Notoginsenoside R1High glucose-treated RSC96 cellsNGR1 preconditioningIncreased activation of PI3K/Akt signaling.[8]
Panax notoginseng saponins (PNS)H9c2 cells and rat myocardial ischemia modelPNS treatmentSignificantly increased p-Akt levels.[7]
Notoginsenoside R2pHUVECsNGR2 treatmentBlocked the Rap1GAP/PI3K/Akt signaling pathway.[9]

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is adapted from studies on Notoginsenoside R1 and can be applied to investigate this compound[3].

  • Cell Culture and Treatment: Culture the target cell line (e.g., MCF-7) to 70-80% confluence. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

  • Quantification: Densitometrically analyze the bands using image analysis software and normalize to the loading control.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth NGR3 This compound (Hypothesized) NGR3->PI3K Inhibition? MAPK_Pathway Stimulus Extracellular Stimulus (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1, Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response NGR3 This compound (Hypothesized) NGR3->MAPKK Inhibition? NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB p NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Release Gene_Expression Inflammatory Gene Expression NGR3 This compound (Hypothesized) NGR3->IKK_Complex Inhibition? NFkB_n->Gene_Expression Apoptosis_Regulation NGR3 This compound Bcl2_Family Bcl-2 Family Proteins (Bcl-2, Bax) NGR3->Bcl2_Family Modulation Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Topic: Initial Screening of Notoginsenoside R3 for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a key focus in drug development.[1] Panax notoginseng saponins, including compounds like Notoginsenoside R1, have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] This guide provides a comprehensive framework for the initial in vitro screening of a related compound, Notoginsenoside R3 (Noto-R3), to evaluate its potential as an anti-inflammatory agent. The protocols and methodologies outlined are based on established models for screening natural products.

Core Screening Strategy: In Vitro Models

The primary strategy involves using a cellular model of inflammation, most commonly by stimulating immune cells like macrophages with Lipopolysaccharide (LPS), a component of Gram-negative bacteria. This triggers a robust inflammatory response characterized by the release of mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Recommended Cell Line:

  • RAW264.7 (Murine Macrophage Cell Line): Widely used for inflammation studies due to its sensitivity to LPS and robust production of inflammatory mediators.[5][6]

  • THP-1 (Human Monocytic Cell Line): Can be differentiated into macrophage-like cells and provides a human-relevant model system.[7]

The general workflow for screening is depicted below.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Data Acquisition & Analysis cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis cell_culture RAW264.7 Cell Culture cytotoxicity Determine Non-Toxic Concentrations of Noto-R3 (e.g., MTT Assay) cell_culture->cytotoxicity pretreatment Pre-treat Cells with Non-Toxic Noto-R3 Doses cytotoxicity->pretreatment stimulation Induce Inflammation (e.g., with 1 µg/mL LPS) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Collect Cell Lysates stimulation->lysate griess Nitric Oxide (NO) Measurement supernatant->griess elisa Cytokine Measurement (TNF-α, IL-6) supernatant->elisa western Protein Expression (iNOS, COX-2, p-p65, p-p38) lysate->western

Caption: General experimental workflow for screening this compound.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Line: RAW264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions: 37°C, 5% CO2, 90% relative humidity.[6]

  • Reagents: this compound (dissolved in DMSO, final concentration <0.1%), Lipopolysaccharide (LPS from E. coli), Griess Reagent, ELISA kits for TNF-α and IL-6, primary and secondary antibodies for Western blotting.

Protocol 1: Cell Viability (MTT Assay)

This step is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.

  • Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Noto-R3 (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. This protocol is adapted from similar viability assays.[8][9]

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Seeding: Seed RAW264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of Noto-R3 for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.[6]

  • Griess Assay:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
  • Follow steps 1-3 from the Nitric Oxide protocol.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.[5][6][10]

Protocol 4: Western Blot Analysis of Inflammatory Mediators
  • Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate. Pre-treat with Noto-R3 followed by LPS stimulation as described previously.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • iNOS (inducible Nitric Oxide Synthase)

      • COX-2 (Cyclooxygenase-2)[10][11]

      • Phospho-p65 and Total-p65 (NF-κB pathway)[4]

      • Phospho-p38 and Total-p38 (MAPK pathway)[12]

      • β-actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data should be presented in clear, structured tables. The following are representative examples of how to organize the screening results.

Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages

Concentration (µM) Cell Viability (% of Control) ± SD
Control (Vehicle) 100.0 ± 4.5
1 99.1 ± 5.2
5 98.5 ± 4.8
10 97.3 ± 3.9
25 96.8 ± 5.1
50 95.2 ± 4.7

| 100 | 91.5 ± 5.5 |

Table 2: Inhibitory Effects of this compound on LPS-Induced Production of NO, TNF-α, and IL-6

Treatment NO (µM) ± SD TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control (Untreated) 2.1 ± 0.3 45.2 ± 5.1 28.9 ± 3.4
LPS (1 µg/mL) 45.8 ± 3.1 2150.7 ± 150.2 1875.4 ± 120.6
LPS + Noto-R3 (10 µM) 35.2 ± 2.5* 1642.1 ± 110.8* 1450.3 ± 98.7*
LPS + Noto-R3 (25 µM) 21.6 ± 1.9** 988.5 ± 85.3** 812.6 ± 75.1**
LPS + Noto-R3 (50 µM) 10.4 ± 1.1** 450.3 ± 40.2** 355.8 ± 33.4**

*p < 0.05, *p < 0.01 compared to LPS-only group.

Table 3: Effect of this compound on LPS-Induced Protein Expression (Relative Densitometry)

Treatment iNOS / β-actin COX-2 / β-actin p-p65 / p65 p-p38 / p38
Control 0.05 ± 0.01 0.08 ± 0.02 0.12 ± 0.03 0.15 ± 0.04
LPS 1.00 ± 0.00 1.00 ± 0.00 1.00 ± 0.00 1.00 ± 0.00
LPS + Noto-R3 (50 µM) 0.35 ± 0.04** 0.41 ± 0.05** 0.48 ± 0.06** 0.55 ± 0.07**

*p < 0.01 compared to LPS-only group.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of many ginsenosides are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] Initial screening should therefore investigate the effect of Noto-R3 on these key pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus to initiate transcription of genes like iNOS, COX-2, TNF-α, and IL-6.[1][13] Noto-R3 may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[4]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65:n Phosphorylates pIkBa p-IκBα (Degraded) IkBa_p65->pIkBa p65 p65/p50 IkBa_p65:p->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Genes Induces Transcription NotoR3 This compound NotoR3->IKK

Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

MAPKs, including p38, ERK, and JNK, are another family of kinases that regulate inflammation. LPS stimulation leads to their phosphorylation and activation, which in turn activates transcription factors that contribute to the expression of inflammatory genes.[14] Several ginsenosides have been shown to inhibit the phosphorylation of p38 and ERK.[12][15]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 UpstreamKinases Upstream Kinase Cascade TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylates ERK ERK UpstreamKinases->ERK Phosphorylates pp38 p-p38 (Active) p38->pp38 pERK p-ERK (Active) ERK->pERK TranscriptionFactors Transcription Factors (e.g., AP-1) pp38->TranscriptionFactors pERK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes NotoR3 This compound NotoR3->UpstreamKinases Inhibits Phosphorylation

Caption: Proposed inhibition of the MAPK pathway by this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro screening of this compound for anti-inflammatory activity. A dose-dependent reduction in NO, TNF-α, and IL-6, coupled with the downregulation of iNOS, COX-2, and key phosphorylation events in the NF-κB and MAPK pathways, would provide strong preliminary evidence of its efficacy. Positive results from this screening phase would warrant further investigation, including:

  • Exploring other inflammatory pathways: Investigating effects on the NLRP3 inflammasome or JAK/STAT pathways.[15][16]

  • In vivo validation: Testing the compound in animal models of inflammation, such as LPS-induced systemic inflammation or dextran sulfate sodium (DSS)-induced colitis.[4]

  • Safety and toxicology studies: Establishing a comprehensive safety profile of the compound.

By following these structured protocols, researchers can effectively evaluate the anti-inflammatory potential of this compound and determine its viability as a candidate for further drug development.

References

The Discovery and Structural Elucidation of Notoginsenoside R3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R3, a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Panax notoginseng, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed structural elucidation of this compound. It outlines the experimental protocols for its extraction and purification and presents the spectroscopic data integral to its structural confirmation. Furthermore, this document explores the current understanding of its biological activities, with a particular focus on its cardiovascular protective effects and the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Panax notoginseng (Burk.) F.H. Chen, a member of the Araliaceae family, has a long history of use in traditional Chinese medicine, primarily for its hemostatic and cardiovascular benefits. The primary bioactive constituents of P. notoginseng are a class of triterpenoid saponins known as notoginsenosides. Among these, this compound stands out as a compound of interest for its potential therapeutic applications. The structural characterization of these complex natural products is a critical step in understanding their structure-activity relationships and exploring their full pharmacological potential.

This guide details the scientific journey from the initial discovery of this compound within its natural source to the intricate process of elucidating its precise chemical structure.

Discovery and Sourcing

This compound is naturally found in the roots and rhizomes of Panax notoginseng.[1] Its discovery is intertwined with the extensive phytochemical investigation of this plant, which has led to the identification of a diverse array of saponins. The general workflow for obtaining this compound is depicted in the diagram below.

Discovery_and_Sourcing_Workflow cluster_sourcing Sourcing cluster_processing Initial Processing cluster_extraction Extraction P_notoginseng Panax notoginseng Plant Harvesting Harvesting of Roots and Rhizomes P_notoginseng->Harvesting Collection Drying Drying and Pulverization Harvesting->Drying Preparation Solvent_Extraction Solvent Extraction (e.g., Ethanol) Drying->Solvent_Extraction Extraction Crude_Extract Crude Saponin Extract Solvent_Extraction->Crude_Extract Concentration Purification_Workflow Crude_Extract Crude Saponin Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Initial Separation Enriched_Fraction This compound Enriched Fraction Macroporous_Resin->Enriched_Fraction Elution Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Fine Purification Pure_Compound Purified this compound (>95% Purity) Prep_HPLC->Pure_Compound Isolation PI3K_Akt_mTOR_Pathway NGR3 This compound PI3K PI3K NGR3->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes AMPK_Pathway NGR3 This compound AMPK AMPK NGR3->AMPK Activates Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Cardiac_Lipotoxicity Cardiac Lipotoxicity Lipid_Synthesis->Cardiac_Lipotoxicity Fatty_Acid_Oxidation->Cardiac_Lipotoxicity Reduces

References

Early Studies on the Bioavailability of Notoginsenoside R3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax notoginseng, a traditional Chinese medicine, is a rich source of various bioactive saponins, collectively known as Panax Notoginseng Saponins (PNS). These compounds, including Notoginsenoside R3, are recognized for their potential therapeutic effects, particularly in the context of cardiovascular diseases. The clinical application and drug development of these saponins, however, are often hindered by their low oral bioavailability. This technical guide provides an in-depth overview of early and foundational studies on the bioavailability of notoginsenosides, with a particular focus on contextualizing the challenges and methodologies relevant to this compound. Due to a scarcity of early research focusing specifically on this compound, this guide draws upon data from studies of more abundant and frequently analyzed notoginsenosides, such as Notoginsenoside R1 (NGR1), Ginsenoside Rg1, and Ginsenoside Rb1, to provide a representative understanding of the field.

The primary challenges associated with the oral bioavailability of notoginsenosides include their large molecular size, poor water solubility, and susceptibility to degradation by gastric acid and intestinal bacteria.[1][2] These factors contribute to low absorption and rapid elimination, necessitating further research into formulation strategies and a deeper understanding of their pharmacokinetic profiles.

Quantitative Data on the Bioavailability of Major Notoginsenosides

The following tables summarize the pharmacokinetic parameters of major Panax notoginseng saponins from studies in animal models. This data is presented to offer a comparative baseline for understanding the potential bioavailability challenges of this compound.

Table 1: Pharmacokinetic Parameters of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 in Beagle Dogs after Oral Administration of Panax Notoginseng Saponins (90 mg/kg)

SaponinCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)
Notoginsenoside R118.34 ± 7.931.15 ± 1.153.35 ± 0.55107.02 ± 17.39
Ginsenoside Rg148.67 ± 25.122.63 ± 1.154.55 ± 1.22233.42 ± 87.69
Ginsenoside Rb11086.67 ± 453.218.67 ± 6.4318.27 ± 2.5535178.68 ± 12236.26

Data sourced from a study on the simultaneous determination of three major bioactive saponins of Panax notoginseng.[3]

Table 2: Pharmacokinetic Parameters of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rd in Rats after Oral Administration of Raw Panax notoginseng Extract (1.0 g/kg)

SaponinCmax (ng/mL)AUC0–t (ng/h/mL)
Notoginsenoside R123.97 ± 16.77135.95 ± 54.32
Ginsenoside Rg117.41 ± 5.43176.63 ± 42.49
Ginsenoside Rd62.47 ± 33.651396.89 ± 595.14
Ginsenoside Rb1361.48 ± 165.575094.06 ± 1453.14

Data sourced from a comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats.[4]

Table 3: Absolute Bioavailability of Major Saponins in Rats

SaponinAbsolute Bioavailability (%)
Notoginsenoside R19.29
Ginsenoside Rg16.06
Ginsenoside Rd2.36
Ginsenoside Re7.06
Ginsenoside Rb11.18

This data highlights the generally low oral bioavailability of these compounds.[5]

Experimental Protocols

The methodologies employed in early pharmacokinetic studies of Panax notoginseng saponins have been foundational in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Animal Models and Drug Administration
  • Species: Sprague-Dawley rats and beagle dogs are commonly used models.[1][3]

  • Administration Route: Oral (p.o.) and intravenous (i.v.) administrations are standard for assessing oral bioavailability.[5][6]

  • Dosage Formulations: Saponins have been administered as extracts, pure compounds in solution, or in specific formulations like bio-adhesive tablets.[7]

  • Dosage: Dosages vary across studies, for instance, 90 mg/kg of total PNS in beagle dogs or 1.0 g/kg of raw extract in rats.[3][4]

Sample Collection and Preparation
  • Biological Matrix: Blood samples are typically collected at various time points post-administration to generate plasma concentration-time profiles.[8]

  • Sample Processing: Plasma is separated from whole blood by centrifugation. A crucial step for accurate quantification is the removal of proteins, commonly achieved through protein precipitation with methanol.[6] For cleaner samples and to concentrate the analytes, solid-phase extraction (SPE) is frequently employed.[3]

Analytical Methodology
  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of notoginsenosides in biological matrices.[8][9]

  • Chromatographic Separation: A C18 column is typically used for the separation of the saponins.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.[4]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is a common ionization source, and detection is often performed in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[3]

Visualizations of Key Processes

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of notoginsenosides.

G cluster_0 Animal Study cluster_1 Sample Preparation cluster_2 Analytical Quantification cluster_3 Data Analysis drug_admin Drug Administration (Oral/Intravenous) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep protein_precip Protein Precipitation (e.g., Methanol) plasma_sep->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acq Data Acquisition lcms->data_acq pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) data_acq->pk_modeling param_calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->param_calc

Caption: Workflow of a typical pharmacokinetic study.

Metabolic Pathway of Notoginsenosides

Deglycosylation, the stepwise removal of sugar moieties, is a primary metabolic pathway for notoginsenosides, often mediated by intestinal microbiota. This process can significantly alter the bioactivity and permeability of the parent compounds.[10][11]

G PNS Parent Saponin (e.g., Notoginsenoside) Metabolite1 Deglycosylated Metabolite 1 PNS->Metabolite1 - Sugar Metabolite2 Deglycosylated Metabolite 2 Metabolite1->Metabolite2 - Sugar Absorption Intestinal Absorption Metabolite1->Absorption Aglycone Aglycone (e.g., Protopanaxadiol) Metabolite2->Aglycone - Sugar Metabolite2->Absorption Aglycone->Absorption

Caption: General metabolic pathway of notoginsenosides.

Factors Influencing Bioavailability

Several interrelated factors contribute to the low oral bioavailability of notoginsenosides.

G cluster_physicochemical Physicochemical Properties cluster_physiological Physiological Barriers Bioavailability Low Oral Bioavailability MolSize Large Molecular Size Permeability Poor Membrane Permeability MolSize->Permeability Solubility Poor Solubility GI_Degradation Gastrointestinal Degradation Solubility->GI_Degradation GI_Degradation->Bioavailability Metabolism Gut Microbiota Metabolism Metabolism->Bioavailability Permeability->Bioavailability

Caption: Factors affecting notoginsenoside bioavailability.

Conclusion

Early research into the bioavailability of Panax notoginseng saponins has consistently demonstrated significant challenges to their oral delivery, primarily low absorption and extensive metabolism. While specific data on this compound is limited in these foundational studies, the presented data for major notoginsenosides like NGR1, Rg1, and Rb1 provide a valuable framework for understanding its likely pharmacokinetic behavior. The established experimental protocols, particularly those utilizing LC-MS/MS for quantification, have laid the groundwork for more detailed investigations. Future research should focus on elucidating the specific ADME profile of this compound and developing novel formulation strategies to enhance its therapeutic potential.

References

Characterization of Notoginsenoside R3 from Panax notoginseng Root Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R3, a triterpenoid saponin isolated from the roots of Panax notoginseng, is a compound of significant interest in cardiovascular research. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, analytical methodologies for identification and quantification, and its biological activities with a focus on relevant signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties and Structural Elucidation

This compound is a dammarane-type saponin, a class of compounds characteristic of the Panax genus. Its fundamental properties are summarized below.

PropertyValue
CAS Number 87741-76-2
Molecular Formula C₄₈H₈₂O₁₉
Molecular Weight 963.165 g/mol
Purity Typically 95%~99%
Appearance White to off-white powder
Type of Compound Triterpenoid

Structural Identification: The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI)-MS, this compound typically forms a deprotonated molecular ion [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of this ion reveals a characteristic fragmentation pattern corresponding to the successive loss of glycosidic units. For 20(S)-protopanaxatriol-type saponins like this compound, a key fragment ion is observed at m/z 475, which corresponds to the aglycone moiety[4][5].

Analytical Methodologies

The quantification of this compound in Panax notoginseng root extracts is predominantly performed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound. The following table summarizes typical HPLC parameters.

ParameterSpecification
Column C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B)
Detection UV at 202-203 nm or Evaporative Light Scattering Detector (ELSD)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of saponins, including this compound, from Panax notoginseng root.

Workflow for Saponin Isolation and Purification

G start Dried Panax notoginseng Root Powder extraction Ethanol Extraction start->extraction concentration Concentration of Extract extraction->concentration macroporous_resin Macroporous Resin Chromatography concentration->macroporous_resin elution Gradient Elution (Ethanol/Water) macroporous_resin->elution fraction_collection Fraction Collection elution->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered roots of Panax notoginseng are extracted with ethanol (e.g., 70-80%) using methods such as maceration, reflux, or ultrasound-assisted extraction.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using macroporous resin to enrich the saponin fraction[6][7]. The column is first washed with water to remove sugars and other polar impurities, followed by gradient elution with increasing concentrations of ethanol in water to elute the saponins.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC: The fractions enriched with this compound are further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as an acetonitrile-water or methanol-water gradient[8].

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

  • Structure Confirmation: The structure of the purified compound is confirmed by NMR and MS analysis.

Quantitative Analysis by HPLC

The following is a representative protocol for the quantification of this compound in a Panax notoginseng extract.

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the Panax notoginseng root extract and dissolve it in methanol. The solution should be filtered through a 0.45 µm filter before injection.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

This compound, along with other ginsenosides, exhibits a range of biological activities, with cardiovascular protection and anti-inflammatory effects being the most prominent[9]. These effects are often mediated through the modulation of specific intracellular signaling pathways.

Role in the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Several studies have implicated ginsenosides in the modulation of this pathway[10][11]. For instance, Notoginsenoside R7 has been shown to exert its anti-cancer effects by targeting the PI3K/PTEN/Akt/mTOR pathway[12]. While direct studies on this compound are limited, its structural similarity to other active ginsenosides suggests a potential role in modulating this pathway.

PI3K/Akt Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Notoginsenoside_R3 This compound/Related Saponins Notoginsenoside_R3->PI3K Modulation? Notoginsenoside_R3->Akt Modulation? G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Notoginsenoside_R3 This compound/Related Saponins Notoginsenoside_R3->IKK Inhibition?

References

In Silico Modeling of Notoginsenoside R3 Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R3 (NGR3), a key saponin isolated from the traditional Chinese medicine Panax notoginseng, has garnered interest for its potential therapeutic applications, particularly in cardiovascular diseases[1][2]. Understanding the molecular mechanisms underlying its bioactivity is crucial for drug development. In silico modeling offers a powerful and efficient approach to predict and characterize the binding of NGR3 to its biological targets. This technical guide provides a comprehensive overview of the methodologies for in silico modeling of NGR3 target binding, supported by detailed experimental protocols for validation and illustrative signaling pathway diagrams. While direct in silico studies on NGR3 are limited, this guide draws upon established computational techniques and findings from closely related notoginsenosides, such as Notoginsenoside R1 (NGR1), to present a foundational framework for future research.

Introduction to this compound

This compound is a dammarane-type triterpenoid saponin that contributes to the pharmacological profile of Panax notoginseng. Like other ginsenosides and notoginsenosides, NGR3 is believed to exert its effects by modulating various signaling pathways. However, the specific protein targets of NGR3 remain largely uncharacterized. In silico approaches, including molecular docking and network pharmacology, can accelerate the identification and validation of these targets.

In Silico Methodologies for Target Prediction and Binding Analysis

A systematic in silico workflow can effectively narrow down the potential protein targets of NGR3 and provide insights into the binding interactions.

Reverse Molecular Docking

Reverse molecular docking is a computational technique used to screen a library of protein structures to identify potential binding targets for a small molecule.

Experimental Protocol: Reverse Molecular Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms of the ligand.

  • Target Protein Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a curated set of proteins associated with a specific disease (e.g., cardiovascular diseases) or a broader, whole-proteome library.

    • Prepare the protein structures by removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Utilize a molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to systematically dock NGR3 into the binding pockets of each protein in the library.

    • The docking algorithm will generate multiple binding poses of NGR3 for each protein and calculate a binding affinity score (e.g., kcal/mol) for each pose.

  • Ranking and Selection of Potential Targets:

    • Rank the proteins based on their predicted binding affinities for NGR3.

    • Prioritize proteins with the most favorable binding scores for further investigation.

Network Pharmacology

Network pharmacology integrates bio-informatics, systems biology, and pharmacology to analyze the relationships between drugs, targets, and diseases.

Experimental Protocol: Network Pharmacology

  • Prediction of NGR3 Targets:

    • Use target prediction databases (e.g., SwissTargetPrediction, PharmMapper) to generate a list of putative protein targets for NGR3 based on ligand shape similarity and chemical features.

  • Disease-Associated Gene Collection:

    • Compile a list of genes associated with a specific disease of interest (e.g., myocardial infarction) from databases such as OMIM and GeneCards.

  • Construction of Protein-Protein Interaction (PPI) Network:

    • Input the predicted NGR3 targets and disease-associated genes into a PPI network construction tool (e.g., STRING, Cytoscape).

    • Visualize and analyze the resulting network to identify key hub proteins and modules that are potentially modulated by NGR3.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified targets to understand their biological functions and the signaling pathways they are involved in.

Potential Signaling Pathways Modulated by Notoginsenosides

Based on studies of the closely related Notoginsenoside R1, NGR3 may modulate several critical signaling pathways implicated in inflammation, oxidative stress, and cell survival[3][4][5][6].

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Studies on NGR1 suggest that notoginsenosides can activate this pathway, leading to downstream protective effects[3][7].

PI3K_Akt_Pathway NGR3 This compound Receptor Receptor Tyrosine Kinase NGR3->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth Downstream->Response

Caption: PI3K/Akt Signaling Pathway Activation by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. NGR1 has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines[3].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA Response Inflammatory Gene Expression DNA->Response NGR3 This compound NGR3->IKK inhibits Stimulus Inflammatory Stimulus Stimulus->IKK

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Validation of Target Binding

In silico predictions must be validated through experimental assays to confirm the binding of NGR3 to its putative targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of NGR3 over the sensor surface.

    • Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of NGR3 bound to the immobilized protein.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time).

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the target protein in the sample cell and a solution of NGR3 in the injection syringe, both in the same buffer.

  • Titration:

    • Inject small aliquots of the NGR3 solution into the protein solution at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of NGR3 to protein.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Data Presentation

Quantitative data from in silico and experimental studies should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities of NGR3 for Potential Targets from Molecular Docking

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Target A XXXX -9.5 Tyr123, Phe234, Arg345
Target B YYYY -8.7 Asp111, Leu222, His333

| Target C | ZZZZ | -8.2 | Val55, Ile66, Gln77 |

Table 2: Kinetic and Thermodynamic Parameters of NGR3 Binding from Experimental Validation

Target Protein Method KD (μM) ka (103 M-1s-1) kd (10-3 s-1) ΔH (kcal/mol) -TΔS (kcal/mol)
Target A SPR 1.2 5.6 6.7 - -
Target A ITC 1.5 - - -8.2 -2.5

| Target B | SPR | 5.8 | 2.1 | 12.2 | - | - |

In Silico to In Vitro Workflow

The integration of computational and experimental approaches is essential for a robust target identification and validation process.

workflow start Start: This compound in_silico In Silico Target Prediction (Reverse Docking, Network Pharmacology) start->in_silico target_list List of Potential Protein Targets in_silico->target_list validation Experimental Validation (SPR, ITC, Enzyme Assays) target_list->validation confirmed_targets Confirmed Targets validation->confirmed_targets pathway_analysis Signaling Pathway Analysis confirmed_targets->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

Caption: Integrated workflow for NGR3 target identification and validation.

Conclusion

The in silico modeling of this compound target binding, followed by rigorous experimental validation, provides a powerful paradigm for elucidating its mechanism of action. While further research specifically focused on NGR3 is needed, the methodologies and insights from related compounds outlined in this guide offer a solid foundation for future investigations. This integrated approach will undoubtedly accelerate the translation of NGR3 from a traditional medicinal component to a modern therapeutic agent.

References

Pharmacological Profile of Notoginsenoside R3: A Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the pharmacological profiling of Notoginsenoside R3 (NGR3). While identified as a constituent of the traditional Chinese medicine Panax notoginseng, detailed in-depth studies elucidating its specific biological activities, mechanisms of action, and quantitative pharmacological parameters are conspicuously absent from publicly available research.[1][2] The vast majority of pharmacological research on notoginsenosides has concentrated on Notoginsenoside R1 (NGR1), leaving the therapeutic potential and specific molecular targets of NGR3 largely unexplored.

This technical guide aims to address the user's request for a pharmacological profile of this compound. However, due to the aforementioned limitations in the available data, it is not feasible to provide a detailed in-depth guide on NGR3 that meets the core requirements of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

The scientific community has instead focused extensively on other saponins from Panax notoginseng, such as Ginsenosides Rb1, Rg1, and particularly Notoginsenoside R1.[3][4][5][6][7] These compounds have been investigated for a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular benefits.[8][9][10][11][12]

Given the lack of specific data for NGR3, this document will present the limited available information for this compound and, for comparative and illustrative purposes, will provide a detailed pharmacological profile of the closely related and extensively studied Notoginsenoside R1 (NGR1) . This will allow for a presentation that adheres to the requested format of data tables, experimental protocols, and signaling pathway diagrams, while clearly acknowledging the substitution of the subject molecule.

This compound: Basic Chemical Information

While pharmacological data is scarce, basic chemical information for this compound is available from various chemical suppliers.

PropertyValue
CAS Number 87741-76-2
Molecular Formula C48H82O19
Molecular Weight 963.16 g/mol
Botanical Source Panax notoginseng

A Note on the Pharmacological Activities of Panax notoginseng Saponins (PNS)

Extracts of Panax notoginseng, rich in a variety of saponins including NGR3, have been studied for their collective pharmacological effects. These studies on the total saponin extracts (PNS) suggest a broad range of biological activities.

  • Cardiovascular Effects: PNS have been shown to exert protective effects on the cardiovascular system.[4][8][13] In vitro studies on vascular endothelial cells have demonstrated that PNS can influence vascular relaxation and Ca2+ signaling.[14]

  • Neuroprotective Effects: In vitro studies using cell models of oxygen-glucose deprivation have indicated that PNS can exert neuroprotective effects, potentially through the activation of pathways like EGFR/PI3K/AKT.[15]

  • Anti-inflammatory and Antioxidant Activities: PNS have been reported to possess anti-inflammatory and antioxidant properties.[16][17] Studies have shown that PNS can modulate the production of inflammatory mediators and reduce oxidative stress in various cell types.[18][19]

It is important to reiterate that these studies have been conducted on complex mixtures of saponins, and the specific contribution of this compound to these observed effects has not been determined.

Detailed Pharmacological Profile of Notoginsenoside R1 (NGR1)

The following sections provide a comprehensive overview of the pharmacological properties of Notoginsenoside R1, presented in the format requested by the user. This information is provided as a substitute for the unavailable data on this compound.

Quantitative Data on the Bioactivities of Notoginsenoside R1

The following table summarizes some of the quantitative data reported for the biological effects of NGR1 from various in vitro and in vivo studies.

ActivityModel SystemKey FindingsReference
Neuroprotection Oxygen-glucose deprivation/reoxygenation (OGD/R) in primary cortical neuronsNGR1 (10 µmol/l) significantly improved neuronal cell viability (from ~63% to ~86%) and reduced LDH leakage.[20]
Anti-inflammatory LPS-stimulated microgliaNGR1 inhibited the production of pro-inflammatory cytokines.[11]
Cardioprotection In vivo mouse model of heart failureNGR1 treatment improved cardiac function and alleviated myocardial pathological changes.[21]
Anti-cancer In vitro on various cancer cell linesThe cytotoxic effects of NGR1 were dependent on the specific cancer cell line being tested.[11]
Experimental Protocols for Key Experiments with Notoginsenoside R1

Below are detailed methodologies for representative experiments used to characterize the pharmacological effects of NGR1.

1. In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.

  • OGD Induction: To mimic ischemic conditions, the cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours).

  • Reoxygenation and Treatment: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator. Notoginsenoside R1 at various concentrations is added to the medium during the reoxygenation phase.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Apoptosis Assays: Apoptosis can be quantified using techniques like TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) via Western blotting.

2. In Vivo Model of Cardiac Lipotoxicity and Heart Failure

  • Animal Model: A heart failure model can be induced in mice through methods such as transverse aortic constriction (TAC) surgery.

  • Treatment: Notoginsenoside R1 is administered to the animals, typically via intraperitoneal injection or oral gavage, at a specific dose and for a defined duration.

  • Assessment of Cardiac Function: Cardiac function is evaluated using echocardiography to measure parameters like ejection fraction and fractional shortening.

  • Histological Analysis: The hearts are excised, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess myocardial pathology and fibrosis.

  • Biochemical Analysis: Lipid accumulation in the heart tissue is quantified. Markers of oxidative stress and apoptosis are measured in heart tissue homogenates.

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 has been shown to modulate several key signaling pathways to exert its pharmacological effects. The following diagrams, generated using the DOT language, illustrate some of these pathways.

NGR1_PI3K_Akt_Pathway NGR1 Notoginsenoside R1 Receptor Receptor (e.g., Estrogen Receptor) NGR1->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates JNK JNK Akt->JNK inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: NGR1-mediated activation of the PI3K/Akt/mTOR signaling pathway.

NGR1_Anti_inflammatory_Pathway NGR1 Notoginsenoside R1 MAPK MAPK Pathway (e.g., p38, JNK) NGR1->MAPK inhibits NFkB NF-κB Pathway NGR1->NFkB inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPK Stimulus->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines induces NFkB->Pro_inflammatory_Cytokines induces

Caption: NGR1's inhibition of pro-inflammatory signaling pathways.

Conclusion

References

Notoginsenoside R3 and Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mitochondria are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. Ginsenosides, the primary active constituents of Panax notoginseng, have garnered significant attention for their therapeutic potential, much of which is attributed to their influence on mitochondrial function. This technical guide consolidates the existing research on notoginsenosides and related compounds, providing a detailed examination of their effects on mitochondrial parameters and associated signaling pathways. The data presented, while not specific to Notoginsenoside R3, offers valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic targeting of mitochondria.

Effects on Mitochondrial Bioenergetics and Oxidative Stress

Notoginsenosides and related compounds have been shown to modulate key aspects of mitochondrial bioenergetics and mitigate oxidative stress. These effects are critical for maintaining cellular homeostasis and protecting against cellular damage.

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a crucial indicator of mitochondrial health and is essential for ATP synthesis. Several studies have demonstrated the ability of notoginsenosides to preserve ΔΨm in the face of cellular stress. For instance, Notoginsenoside R1 has been shown to inhibit the disruption of mitochondrial membrane potential in various models of cellular injury[1][2]. Similarly, Notoginsenoside Fc has been observed to ameliorate the loss of mitochondrial membrane potential in models of acute kidney injury[3].

ATP Production

As the primary site of ATP synthesis, mitochondrial function is directly linked to cellular energy status. Ginsenoside Rg3 has been reported to increase ATP production, suggesting an enhancement of mitochondrial respiratory function[4]. This effect is particularly relevant in conditions of metabolic stress where energy deficits contribute to cellular dysfunction.

Reactive Oxygen Species (ROS) Production

Mitochondria are a major source of cellular ROS. While essential for signaling at low levels, excessive ROS can lead to oxidative damage. Notoginsenoside R1 has been found to suppress mitochondrion-derived superoxide, thereby protecting against oxidative stress[1]. In a contrasting context, Notoginsenoside R1 has also been shown to increase intracellular ROS levels in non-small cell lung cancer cells, suggesting a pro-oxidative effect that may contribute to its anti-cancer properties[5]. Notoginsenoside Fc has also been shown to decrease the formation of mitochondrial superoxide[3].

Quantitative Data Summary
CompoundModelParameterEffectReference
Notoginsenoside R1Primary cortical neurons (OGD/R)Mitochondrial Membrane PotentialInhibition of disruption[1][2]
Notoginsenoside R1PC12 neuronal cells (Aβ₂₅₋₃₅)Mitochondrial Membrane PotentialRestoration[6]
Notoginsenoside FcHK-2 cells (APAP-induced)Mitochondrial Membrane PotentialAttenuation of loss[3]
Ginsenoside Rg3C2C12 myotubesATP ProductionIncreased[4]
Notoginsenoside R1Primary cortical neurons (OGD/R)Mitochondrial SuperoxideSuppression[1]
Notoginsenoside R1A549 cellsIntracellular ROSIncreased[5]
Notoginsenoside FcHK-2 cells (APAP-induced)Mitochondrial SuperoxideDecreased formation[3]

Regulation of Apoptosis

Mitochondria play a pivotal role in the intrinsic apoptotic pathway. The modulation of apoptosis by notoginsenosides is a key mechanism of their cytoprotective and anti-cancer effects.

Anti-Apoptotic Effects

In models of neuronal injury and Alzheimer's disease, Notoginsenoside R2 has been shown to reduce neuronal apoptosis[7]. This protective effect is often associated with the preservation of mitochondrial integrity and the inhibition of pro-apoptotic signaling cascades. Panax notoginseng saponins have also been shown to attenuate cardiomyocyte apoptosis through the mitochondrial pathway in aging rats[8].

Pro-Apoptotic Effects

Conversely, in the context of cancer, some ginsenosides promote apoptosis. Ginsenosides Rh2 and Rg3 have been demonstrated to induce apoptosis in human leukemia cells by increasing mitochondrial reactive oxygen species[9]. This dual functionality highlights the context-dependent effects of these compounds.

Quantitative Data Summary
CompoundModelParameterEffectReference
Notoginsenoside R2Primary rat cortical neurons (Aβ₂₅₋₃₅)Neuronal ApoptosisReduced[7]
Panax notoginseng saponinsAging rat cardiomyocytesCardiomyocyte ApoptosisAttenuated[8]
Ginsenoside Rh2Jurkat cellsApoptosisInduced[9]
Ginsenoside Rg3Jurkat cellsApoptosisInduced[9]

Signaling Pathways

The effects of notoginsenosides on mitochondrial function are mediated by complex signaling networks that regulate cellular metabolism, stress responses, and survival.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that has been implicated in the protective effects of Notoginsenoside R1[10]. Activation of this pathway can lead to the inhibition of apoptosis and the promotion of cellular survival.

PI3K_Akt_Pathway NGR1 Notoginsenoside R1 ER Estrogen Receptor NGR1->ER PI3K PI3K ER->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR JNK JNK Akt->JNK CellSurvival Cell Survival mTOR->CellSurvival Apoptosis Apoptosis JNK->Apoptosis

Caption: PI3K/Akt signaling pathway activated by Notoginsenoside R1.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Notoginsenoside R1 has been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes and protection against oxidative stress[1].

Nrf2_Pathway NGR1 Notoginsenoside R1 Akt Akt NGR1->Akt Nrf2 Nrf2 Akt->Nrf2 activation ARE ARE Nrf2->ARE translocation to nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes transcription

Caption: Nrf2-mediated antioxidant response induced by Notoginsenoside R1.

SIRT3/SOD2 Pathway

The SIRT3/SOD2 pathway is involved in mitochondrial stress adaptation. Notoginsenoside Fc has been shown to regulate this pathway, contributing to its protective effects against mitochondrial damage in acute kidney injury[3].

SIRT3_SOD2_Pathway NGFc Notoginsenoside Fc SIRT3 SIRT3 NGFc->SIRT3 upregulates SOD2 SOD2 SIRT3->SOD2 deacetylates & activates MitochondrialROS Mitochondrial ROS SOD2->MitochondrialROS MitochondrialDamage Mitochondrial Damage MitochondrialROS->MitochondrialDamage

Caption: SIRT3/SOD2 pathway modulated by Notoginsenoside Fc.

Experimental Protocols

The following are summaries of key experimental methodologies cited in this guide.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Assay: JC-1 Staining

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

  • Protocol Outline:

    • Culture cells to the desired confluency.

    • Induce cellular stress/injury as per the experimental design.

    • Treat cells with the notoginsenoside of interest.

    • Incubate cells with JC-1 staining solution (typically 5 µM) for 30 minutes at 37°C.

    • Wash cells to remove excess dye.

    • Analyze fluorescence using a fluorescence microscope or flow cytometer. Ex/Em for green fluorescence is ~488/530 nm, and for red fluorescence is ~585/590 nm.

  • Reference: [11]

Measurement of Intracellular/Mitochondrial ROS
  • Assay: Dihydroethidium (DHE) or MitoSOX Red Staining

  • Principle: DHE and MitoSOX Red are fluorescent probes that are oxidized by superoxide to yield fluorescent products that intercalate with DNA, staining the nucleus or mitochondria, respectively, bright red.

  • Protocol Outline:

    • Plate and treat cells as described for the ΔΨm assay.

    • Incubate cells with DHE (e.g., 10 µM) or MitoSOX Red (e.g., 5 µM) for 15-30 minutes at 37°C, protected from light.

    • Wash cells with buffer.

    • Measure fluorescence intensity using a fluorescence microscope or plate reader. Ex/Em is typically ~518/606 nm.

  • Reference: [11]

Western Blotting for Signaling Proteins
  • Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol Outline:

    • Lyse treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Nrf2, SIRT3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Reference: [3]

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model CellCulture Primary Cortical Neurons or PC12 Cell Culture Induction Induction of Neuronal Injury (e.g., OGD/R or Aβ treatment) CellCulture->Induction Treatment Treatment with Notoginsenoside Induction->Treatment MitoAnalysis Analysis of Mitochondrial Function (ΔΨm, ROS, ATP) Treatment->MitoAnalysis ApoptosisAnalysis Apoptosis Assays (e.g., TUNEL, Caspase activity) Treatment->ApoptosisAnalysis SignalingAnalysis Western Blot for Signaling Pathways Treatment->SignalingAnalysis AnimalModel Animal Model of Disease (e.g., MCAO for stroke) DrugAdmin Administration of Notoginsenoside AnimalModel->DrugAdmin Behavioral Behavioral Tests DrugAdmin->Behavioral Histology Histological Analysis (e.g., Infarct volume) DrugAdmin->Histology Biochemical Biochemical Assays on Tissue Homogenates DrugAdmin->Biochemical

Caption: General experimental workflow for evaluating neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that notoginsenosides and related ginsenosides are potent modulators of mitochondrial function. They exhibit a range of effects from preserving mitochondrial integrity and enhancing energy production to modulating oxidative stress and apoptosis. These actions are underpinned by their influence on key cellular signaling pathways such as PI3K/Akt, Nrf2, and SIRT3/SOD2.

While this guide provides a robust foundation based on compounds structurally and functionally related to this compound, it is imperative that future research endeavors focus specifically on this compound. Direct experimental investigation is required to elucidate the precise effects of this compound on mitochondrial parameters and to determine if it shares the therapeutic potential of its chemical relatives. Such studies will be crucial for the development of novel, mitochondria-targeted therapies for a spectrum of human diseases.

References

Preliminary Toxicity Assessment of Notoginsenoside R3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Notoginsenoside R3 is a triterpenoid saponin found in Panax notoginseng, a plant with a long history of use in traditional medicine. As with any compound intended for therapeutic use, a thorough preclinical safety evaluation is paramount. This technical guide outlines a potential preliminary toxicity assessment of this compound, drawing upon available data from similar ginsenosides to infer potential areas of toxicological interest. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.

Comparative Toxicity Data of Related Ginsenosides

To provide a preliminary toxicological context for this compound, this section summarizes the available toxicity data for the structurally related compounds Notoginsenoside R1, Ginsenoside Rg3, and Compound K.

CompoundTest SystemRoute of AdministrationKey FindingsReference
Ginsenoside Rg3 Kunming miceOralLD50 > 1600 mg/kg[1]
Sprague-Dawley ratsOralLD50 > 800 mg/kg[1]
Sprague-Dawley ratsOral (26-week repeated dose)No-Observed-Adverse-Effect Level (NOAEL) = 180 mg/kg[1]
Compound K MiceOralMaximum tolerated dose > 10 g/kg[2]
RatsOralMaximum tolerated dose > 8 g/kg[2]
RatsOral (26-week repeated dose)NOAEL (male) = 40 mg/kg; NOAEL (female) = 120 mg/kg. Hepatotoxicity and nephrotoxicity observed at 120 mg/kg in males.[2]
Beagle dogsIntravenous (90-day repeated dose)NOAEL = 6.7 mg/kg/day. Reversible hepatotoxicity observed at 20 and 60 mg/kg/day.[3]
Notoginsenoside R1 Human non-small cell lung cancer A549 cellsIn vitroDose-dependent cytotoxicity. IC50 = 0.839 mg/ml after 72 hours.[4]

Proposed Experimental Protocols for a Preliminary Toxicity Assessment

The following are proposed, detailed methodologies for key experiments that would be essential in a preliminary toxicity assessment of this compound.

Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Test System: Sprague-Dawley rats (female, 8-12 weeks old).

  • Methodology: This study would follow the OECD Test Guideline 425. A single rat is dosed with the starting dose (e.g., 2000 mg/kg). If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by a factor of 3.2. This sequential dosing continues until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Endpoint: Estimation of the LD50 (median lethal dose) with confidence intervals.

In Vitro Cytotoxicity Assay
  • Test System: A panel of cell lines, including a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HK-2), to assess potential organ-specific toxicity.

  • Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Endpoint: Determination of the IC50 (concentration that inhibits 50% of cell growth) for each cell line at each time point.

Ames Test (Bacterial Reverse Mutation Assay)
  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without metabolic activation (S9 mix).

  • Methodology: This test would follow OECD Test Guideline 471. The bacterial strains are exposed to various concentrations of this compound. The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.

  • Endpoint: Assessment of the mutagenic potential of this compound. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Preliminary Toxicity Assessment

The following diagram illustrates a typical workflow for the initial toxicological evaluation of a novel compound like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Toxicity cluster_2 Data Analysis and Risk Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, HK-2) genotoxicity Genotoxicity Screening (e.g., Ames Test) cytotoxicity->genotoxicity If cytotoxic at low concentrations, proceed with caution acute_oral Acute Oral Toxicity (e.g., OECD 425 in rats) genotoxicity->acute_oral If negative or weakly positive ld50 LD50 Estimation acute_oral->ld50 data_analysis Data Interpretation - IC50 values - Mutagenic potential - LD50 value ld50->data_analysis risk_assessment Preliminary Risk Assessment - Identify potential target organs - Determine need for further studies data_analysis->risk_assessment

Preliminary Toxicity Assessment Workflow
Potential Signaling Pathway Involvement

While direct evidence for this compound is lacking, related ginsenosides have been shown to modulate various signaling pathways. For instance, Notoginsenoside R1 has been reported to influence inflammatory pathways.[5][6] The diagram below illustrates a generalized inflammatory signaling pathway that could be a point of investigation for this compound's pharmacological and toxicological effects.

G cluster_pathway Hypothetical Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines promotes transcription Notoginsenoside_R3 This compound? Notoginsenoside_R3->IKK potential inhibition?

Potential Inflammatory Pathway Modulation

Conclusion and Future Directions

The preliminary toxicity assessment of this compound is currently hampered by a lack of specific data. However, by examining related compounds, it is reasonable to hypothesize that the liver and kidneys may be potential target organs for toxicity, particularly at higher doses or with prolonged exposure. The cytotoxic potential observed for Notoginsenoside R1 in vitro also suggests that this should be a key area of investigation for this compound.

Future research should prioritize conducting the fundamental toxicity studies outlined in this guide, including acute toxicity, in vitro cytotoxicity, and genotoxicity assays. These initial studies will be crucial in determining a preliminary safety profile for this compound and will inform the design of more extensive sub-chronic and chronic toxicity studies, which are necessary before any consideration of clinical development. Furthermore, mechanistic studies to elucidate the specific signaling pathways modulated by this compound will be invaluable in understanding both its potential therapeutic effects and its toxicological profile.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation and Purification of Notoginsenoside R3 from Herbal Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Notoginsenoside R3 is a triterpenoid saponin found in plants of the Panax genus, most notably Panax notoginseng. As a bioactive compound, it is of significant interest to researchers for its potential pharmacological activities. The isolation of this compound in high purity is a critical step for its structural elucidation, pharmacological evaluation, and development as a potential therapeutic agent. This document provides a detailed protocol for the extraction, separation, and purification of this compound from herbal materials, specifically the leaves or roots of Panax notoginseng. The protocol combines several chromatographic techniques to achieve high purity and yield.

Overall Experimental Workflow

The isolation of this compound is a multi-step process that begins with the preparation of the raw herbal material, followed by extraction to obtain a crude mixture of saponins. This crude extract is then subjected to a series of purification steps, primarily employing different chromatographic techniques, to isolate the target compound. The final product's identity and purity are confirmed using analytical methods.

G raw_material Herbal Material (e.g., Panax notoginseng leaves) preparation Sample Preparation (Drying & Pulverizing) raw_material->preparation extraction Solvent Extraction (e.g., Ultrasound-Assisted) preparation->extraction concentrate1 Concentration (Rotary Evaporation) extraction->concentrate1 crude_extract Crude Saponin Extract concentrate1->crude_extract partition Solvent Partitioning (Water vs. n-Butanol) crude_extract->partition butanol_fraction n-Butanol Fraction (Saponin-Enriched) partition->butanol_fraction concentrate2 Concentration & Drying butanol_fraction->concentrate2 macroporous Macroporous Resin Chromatography concentrate2->macroporous ods Reversed-Phase (ODS) Chromatography macroporous->ods prep_hplc Preparative HPLC (C18 Column) ods->prep_hplc pure_r3 High-Purity This compound (>95%) prep_hplc->pure_r3 analysis Analysis (HPLC, MS, NMR) pure_r3->analysis

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Step 1: Sample Preparation
  • Drying: Dry the fresh plant material (e.g., leaves or roots of Panax notoginseng) in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) to prevent the degradation of active components.

  • Pulverization: Pulverize the dried material into a fine powder (e.g., passing through a 100-mesh sieve) to increase the surface area for efficient extraction.[1]

Step 2: Extraction of Crude Saponins

Ultrasound-Assisted Extraction (UAE) is an efficient method that can reduce extraction time and temperature.[1]

  • Mixing: Mix the powdered herbal material with the extraction solvent. A common solvent is methanol or an aqueous ethanol solution (e.g., 86% ethanol).[1] Use a solid-to-liquid ratio of approximately 1:19 (g/mL).[1]

  • Ultrasonication: Place the mixture in an ultrasonic bath. Perform the extraction for a duration of 1.5 hours.[1]

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Step 3: Preliminary Purification

This step aims to enrich the saponin fraction by removing non-polar and highly polar impurities.

  • Suspension: Suspend the dried crude extract in water.[2]

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it sequentially with an equal volume of n-butanol.[2] The saponins, including this compound, will preferentially move to the n-butanol layer.

  • Collection: Collect the n-butanol fraction and concentrate it to dryness under vacuum to yield a saponin-enriched extract.

Step 4: Chromatographic Purification

A multi-stage chromatographic process is required to isolate this compound to a high degree of purity.

4.1. Macroporous Resin Column Chromatography (Initial Enrichment) This step is effective for the initial enrichment of total saponins.[1]

  • Resin Selection: Use a macroporous resin such as HPD-100, D101, or AB-8.[1][3]

  • Column Packing: Pack a glass column with the selected resin and equilibrate it with deionized water.

  • Loading: Dissolve the saponin-enriched extract from Step 2.3 in a minimal amount of the equilibration solvent and load it onto the column.

  • Elution:

    • Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the adsorbed saponins with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95%).[1] Notoginsenosides are typically eluted with 70-85% ethanol.[3]

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound. Pool the relevant fractions and concentrate to dryness.

4.2. Reversed-Phase (ODS) Column Chromatography (Secondary Purification) Octadecylsilane (ODS), a C18-bonded silica gel, is used for further separation based on polarity.[1]

  • Column Preparation: Pack a column with ODS material and equilibrate with the initial mobile phase (e.g., 20% aqueous methanol).

  • Loading: Load the concentrated sample from the previous step onto the column.

  • Gradient Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80% methanol).[1]

  • Monitoring and Collection: Collect fractions and analyze them via HPLC to find those rich in this compound. Pool the desired fractions and remove the solvent.

4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification) Prep-HPLC is the final step to achieve high purity (>95%).[4][5]

  • System: Use a preparative HPLC system equipped with a C18 column.[4]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (Solvent A) and water (Solvent B) or an ethanol-water system.[4][6]

  • Elution: Inject the enriched this compound fraction and perform a gradient elution. A typical gradient might start with 17.5% acetonitrile and linearly increase to optimize separation.[6]

  • Collection: Collect the peak corresponding to this compound based on the retention time of a reference standard.

  • Final Processing: Concentrate the collected fraction to remove the mobile phase, yielding purified this compound. The final product can be lyophilized or crystallized from an appropriate solvent (e.g., 95% ethanol).[1]

Step 5: Identification and Purity Analysis

The identity and purity of the isolated compound must be confirmed.

  • Purity Analysis (HPLC): Analyze the final product using an analytical HPLC-DAD or HPLC-ELSD method.[7] Purity is often determined by the normalization of the peak area.[4]

  • Structural Identification: Confirm the structure using Mass Spectrometry (MS) to determine the molecular weight (C₄₈H₈₂O₁₉, Mol. Weight: 963.165) and Nuclear Magnetic Resonance (NMR) for detailed structural elucidation.[7]

Data Presentation

Table 1: Comparison of Extraction Techniques for Ginsenosides

Extraction Method Key Characteristics Advantages Reference
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls. Shorter extraction time, reduced temperature, improved efficiency. [1][2]
Pressurized Liquid Extraction (PLE) Uses elevated temperatures and pressures. Fast, efficient, requires less solvent, suitable for automation. [2][8]
Soxhlet Extraction Continuous extraction with a cycling solvent. Thorough extraction. [2]

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent. | Rapid, efficient, requires less solvent. |[2] |

Table 2: Analytical HPLC Parameters for Notoginsenoside Analysis

Parameter Condition Reference
Column C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Isocratic: Methanol/Water (65:35) or Acetonitrile/Water gradient [1][6]
Flow Rate 1.0 mL/min [1]
Column Temperature 35 °C [1]
Detection Wavelength 202 or 203 nm (UV Detector) [1][6]

| Injection Volume | 10 µL |[1] |

Table 3: Purity and Yield Data from a Representative Purification Process

Purification Stage Purity of Target Saponin Overall Yield/Recovery Notes Reference
Crude Extract Low N/A Contains a complex mixture of compounds.
After Macroporous Resin Enriched ~90% recovery Effective for enriching total saponins. [5]
After ODS Chromatography >90% - Significantly improves purity. [1]

| After Prep-HPLC & Crystallization | >95% | - | Final step to achieve high purity for analysis. |[1][4] |

Associated Signaling Pathway

Notoginsenosides, like other ginsenosides, exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis and is frequently implicated in the pharmacological actions of ginsenosides.[9][10][11] Understanding this pathway is crucial for drug development professionals exploring the therapeutic potential of this compound.

Caption: Simplified PI3K/Akt signaling pathway modulated by ginsenosides.

References

Application Note: Quantitative Analysis of Notoginsenoside R3 in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside R3 is a dammarane-type triterpenoid saponin found in various plant species, most notably in Panax notoginseng. This compound, along with other notoginsenosides and ginsenosides, is recognized for its potential therapeutic properties, contributing to the plant's traditional use in medicine. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength, typically around 203 nm, where saponins exhibit characteristic absorption. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Standards: this compound (purity ≥98%)

  • Plant Material: Dried and powdered plant material (e.g., Panax notoginseng leaves or roots)

  • Chemicals: Formic acid (optional, for mobile phase modification)

  • Filters: 0.45 µm syringe filters (for sample filtration)

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient program is as follows:

    • 0-20 min: 20% B

    • 20-50 min: 20% - 47% B

    • 50-60 min: 47% - 100% B

    • 60-70 min: 100% B (column wash)

    • 70.1-80 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 203 nm

  • Injection Volume: 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to cool and then filter through Whatman No. 1 filter paper.

  • Filtration:

    • Take an aliquot of the filtrate and pass it through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

Method Validation Summary

The following table summarizes the typical validation parameters for the quantification of saponins using an HPLC-UV method. These values are representative and should be established for this compound in your laboratory.

ParameterTypical Value
Linearity (R²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%)
- Intra-day< 2%
- Inter-day< 5%
Accuracy (Recovery %) 95% - 105%

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared plant extract sample and record the peak area for this compound. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculation: The amount of this compound in the original plant material can be calculated using the following formula:

    Amount (mg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound from the calibration curve (mg/mL)

    • V = Total volume of the extract (mL)

    • W = Weight of the plant material (g)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Plant Material extract Ultrasonic Extraction (70% Methanol) weigh->extract filter_paper Filter (Whatman No. 1) extract->filter_paper filter_syringe Filter (0.45 µm Syringe Filter) filter_paper->filter_syringe hplc_injection Inject into HPLC filter_syringe->hplc_injection Prepared Sample separation C18 Column Separation (Acetonitrile/Water Gradient) hplc_injection->separation detection UV Detection (203 nm) separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship plant_extract Plant Extract (Complex Mixture) hplc_system HPLC System plant_extract->hplc_system separation Separation by Polarity (Reversed-Phase) hplc_system->separation noto_r3 This compound (Analyte of Interest) separation->noto_r3 uv_detector UV Detector (Signal Generation) noto_r3->uv_detector data_analysis Data Analysis (Quantification) uv_detector->data_analysis result Concentration of This compound data_analysis->result

Caption: Logical relationship of the analytical process.

Application Note: In Vivo Detection of Notoginsenoside R3 Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside R3 is a key saponin found in Panax notoginseng, a traditional Chinese medicine widely used for its therapeutic properties, including cardiovascular and cerebrovascular benefits. Understanding the in vivo metabolism of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and identifying its active metabolites. This application note provides a detailed protocol for the detection and quantification of this compound metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies outlined are compiled from established protocols for related notoginsenosides and ginsenosides, providing a robust starting point for researchers.

Metabolic Pathways of Notoginsenosides

The primary metabolic pathways for notoginsenosides, including the structurally similar Notoginsenoside R1, involve deglycosylation and hydroxylation, primarily mediated by gut microbiota.[1][2] The metabolic cascade of this compound is anticipated to follow a similar pattern, leading to the stepwise removal of sugar moieties and potential hydroxylation of the aglycone core. This process can result in metabolites with altered pharmacological activity and improved bioavailability compared to the parent compound.

Experimental Protocols

This section details the necessary procedures for animal studies, sample collection, sample preparation, and the LC-MS/MS analysis for the in vivo detection of this compound metabolites.

Animal Handling and Dosing
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies of ginsenosides.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment, with free access to standard chow and water.

  • Dosing: this compound can be administered orally (p.o.) or intravenously (i.v.). For oral administration, a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is prepared. The dosage will depend on the specific study design.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the tail vein or other appropriate sites at predetermined time points after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples should be collected in heparinized tubes and immediately centrifuged at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: The resulting plasma samples should be stored at -80°C until analysis to prevent degradation of the analytes.[3][4]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation (PPT)

This method is rapid and straightforward.

  • To 50 µL of plasma, add 150 µL of methanol (containing the internal standard, e.g., digoxin or another structurally similar ginsenoside not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract, which can reduce matrix effects.

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of notoginsenosides and their metabolites. Optimization may be required for specific metabolites of this compound.

Liquid Chromatography (LC) Conditions
  • System: A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for better resolution and shorter run times.

  • Column: A reversed-phase C18 column (e.g., Agilent Extend-C18, 2.1 mm × 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

    • 0-2 min: 20-50% B

    • 2-4 min: 50-87% B

    • 4-9 min: 87-90% B

    • Followed by a return to initial conditions and equilibration.[6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry (MS/MS) Conditions
  • System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode. Positive mode is often used for ginsenosides.

  • Ion Spray Voltage: 5.5 kV.[6]

  • Source Temperature: 550°C.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: The precursor-to-product ion transitions need to be optimized for this compound and its potential metabolites. Theoretical metabolites can be predicted based on deglycosylation and hydroxylation. For instance, for a related compound Notoginsenoside R1, the transition m/z 1131.4 → 365.0 has been used.[6] The specific transitions for this compound and its metabolites should be determined by infusing standard compounds or from high-resolution mass spectrometry data.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison. While specific quantitative data for this compound metabolites is not yet widely available in the literature, the table below presents pharmacokinetic data for the closely related Notoginsenoside R1 in rats as a reference.

Table 1: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats After Oral Administration of Panax notoginseng Extracts. [6]

ParameterRaw P. notoginseng GroupSteamed P. notoginseng Group
Cmax (ng/mL) 23.97 ± 16.77Not Reported
Tmax (h) Not ReportedNot Reported
AUC₀₋t (ng/h/mL) 135.95 ± 54.32Not Reported
t₁/₂ (h) Not ReportedNot Reported

Data are presented as mean ± SD.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo analysis of this compound metabolites.

experimental_workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_dosing Animal Dosing (Oral Administration of This compound) sample_collection Blood Sample Collection animal_dosing->sample_collection plasma_separation Plasma Separation (Centrifugation) sample_collection->plasma_separation sample_extraction Sample Extraction (PPT or SPE) plasma_separation->sample_extraction reconstitution Reconstitution sample_extraction->reconstitution lc_ms_analysis LC-MS/MS Analysis (UPLC-QqQ) reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for in vivo metabolite analysis.

Signaling Pathway

Notoginsenosides and their metabolites have been shown to modulate various signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, survival, and apoptosis and has been identified as a target for some notoginsenosides.[7][8]

signaling_pathway Notoginsenoside_R3 This compound Metabolites PI3K PI3K Notoginsenoside_R3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Potential signaling pathway modulated by this compound.

Conclusion

This application note provides a comprehensive framework for establishing a reliable LC-MS/MS method to study the in vivo metabolism of this compound. The detailed protocols for animal studies, sample preparation, and instrumental analysis, combined with insights into potential metabolic pathways and signaling targets, will aid researchers in advancing the understanding of this important bioactive compound. Further studies are warranted to identify the specific metabolites of this compound and quantify their presence in various biological matrices.

References

Application Notes and Protocols for Developing an In Vitro Blood-Brain Barrier Model for Notoginsenoside R3 Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances while allowing the passage of essential nutrients.[1][2] This barrier presents a significant challenge for the delivery of therapeutic agents to the brain.[3] In vitro BBB models are crucial tools for screening the permeability of potential neuroprotective compounds like Notoginsenoside R3, a saponin derived from Panax notoginseng.[1][4] These models offer a simplified, cost-effective, and high-throughput alternative to in vivo studies for evaluating drug permeability and investigating transport mechanisms.[1][2]

This document provides detailed protocols for establishing and validating an in vitro BBB model using the murine brain endothelial cell line bEnd.3, and for assessing the permeability of this compound. The protocols cover cell culture, co-culture with astrocytes to create a more physiologically relevant model, barrier integrity assessment, and a permeability assay for this compound.

Key Experimental Protocols

Cell Culture of bEnd.3 Mouse Brain Endothelial Cells

The bEnd.3 cell line, derived from mouse brain endothelioma, is a commonly used and commercially available cell line for constructing in vitro BBB models due to its ability to form tight junctions.[1][2]

Materials:

  • bEnd.3 cell line (e.g., ATCC® CRL-2299™)

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • 0.05% Trypsin-EDTA[5]

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • T-75 cell culture flasks, coated with 1% gelatin[1]

  • Cell culture incubator (37°C, 5% CO₂)

Protocol:

  • Thawing Cells: Thaw the vial of bEnd.3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge. Resuspend the cell pellet in fresh complete growth medium.[6]

  • Seeding: Seed the cells into a gelatin-coated T-75 flask.[1]

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Change the medium every 2-3 days.[1][7]

  • Subculturing: When cells reach 70-80% confluency, passage them using 0.05% Trypsin-EDTA.[5]

Establishment of an In Vitro BBB Model (bEnd.3 Monoculture)

This protocol describes the establishment of a basic BBB model using bEnd.3 cells cultured on Transwell® inserts.

Materials:

  • bEnd.3 cells

  • Complete Growth Medium

  • Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane)[8]

  • 24-well plates[9]

  • 1% gelatin solution[1]

Protocol:

  • Coating Inserts: Coat the apical side of the Transwell® inserts with 1% gelatin and incubate for at least 15 minutes at 37°C.[1] Aspirate the gelatin solution before cell seeding.

  • Seeding: Seed bEnd.3 cells onto the apical side of the coated Transwell® inserts at a density of 80,000 cells/insert in 500 µL of complete growth medium.[1]

  • Basolateral Medium: Add 1.5 mL of complete growth medium to the basolateral (lower) chamber.[1]

  • Incubation and Medium Change: Incubate the plate at 37°C and 5% CO₂. Replace the medium in both apical and basolateral chambers every 2-3 days.[1]

  • Barrier Formation: The endothelial monolayer typically forms a tight barrier within 3-5 days, which should be confirmed by TEER measurement.[1]

Establishment of a Co-culture In Vitro BBB Model (bEnd.3 and Astrocytes)

Co-culturing brain endothelial cells with astrocytes creates a more physiologically relevant BBB model, as astrocytes are known to induce and maintain the barrier properties of the endothelium.[10][11][12]

Materials:

  • bEnd.3 cells

  • Astrocyte cell line (e.g., C8-D1A) or primary astrocytes

  • Complete Growth Medium for bEnd.3 cells

  • Astrocyte Growth Medium

  • Transwell® inserts and 24-well plates

  • Coating agents (e.g., Poly-L-lysine for astrocytes, gelatin for bEnd.3)

Protocol:

  • Astrocyte Seeding: Seed astrocytes on the bottom of the 24-well plate (non-contact model) or on the basolateral side of the Transwell® insert (contact model).[9][11][12]

  • bEnd.3 Seeding: Once the astrocytes are attached, seed the bEnd.3 cells on the apical side of the gelatin-coated Transwell® insert as described in Protocol 2.

  • Co-incubation: Place the Transwell® insert containing bEnd.3 cells into the well with the astrocytes.

  • Medium: Use a co-culture medium that supports the growth of both cell types, or continue to use the respective media in the apical and basolateral compartments.

  • Barrier Formation: Monitor the formation of the barrier by TEER measurements. Co-culture models often exhibit higher TEER values compared to monocultures.[11]

Barrier Integrity Assessment: Transendothelial Electrical Resistance (TEER)

TEER is a quantitative and non-invasive method to measure the integrity of the tight junction dynamics in the cell monolayer.[13][14]

Materials:

  • EVOM™ (Epithelial Volt-Ohm Meter) or equivalent[13]

  • "Chopstick" electrodes (e.g., STX2)[13]

  • Sterile PBS or culture medium

  • 70% Ethanol for electrode sterilization[14]

Protocol:

  • Sterilization: Sterilize the electrodes with 70% ethanol and allow them to air dry.[14] Rinse with sterile PBS or culture medium before use.[15]

  • Equilibration: Allow the culture plate to equilibrate to room temperature for a short period before measurement, as TEER is temperature-sensitive.[16]

  • Measurement: Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.[15] Ensure the electrodes do not touch the cell monolayer.

  • Recording: Record the resistance reading (in Ω).

  • Blank Measurement: Measure the resistance of a blank insert (coated but without cells) containing medium.[16]

  • Calculation: Calculate the TEER value (in Ω·cm²) using the following formula:[14][16]

    • TEER (Ω·cm²) = (R_total - R_blank) × A

    • Where R_total is the resistance of the cell-covered insert, R_blank is the resistance of the blank insert, and A is the surface area of the insert membrane in cm².

Data Presentation: Expected TEER Values

Model Type Cell Line(s) Typical TEER (Ω·cm²) Reference
Monoculture bEnd.3 100 - 300 [11]
Co-culture bEnd.3 + Astrocytes > 300 (often higher than monoculture) [11]

| Triple-culture | Endothelial cells + Astrocytes + Pericytes | Can reach up to 800 or higher |[10][11] |

Barrier Integrity Assessment: Paracellular Permeability Assay (Lucifer Yellow)

This assay measures the flux of a small, hydrophilic, and cell-impermeable fluorescent marker, Lucifer Yellow (LY), across the endothelial monolayer to assess paracellular permeability.[17][18]

Materials:

  • Lucifer Yellow CH, lithium salt

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader

Protocol:

  • Preparation: Wash the cell monolayer on the Transwell® insert twice with pre-warmed transport buffer.

  • Application: Add transport buffer containing a known concentration of Lucifer Yellow (e.g., 100 µM) to the apical chamber.[8] Add fresh transport buffer to the basolateral chamber.

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At various time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral chamber.[8] Replace the collected volume with fresh transport buffer.

  • Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A × C₀)

    • Where dQ/dt is the flux of the substance across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Data Presentation: Expected Lucifer Yellow Permeability

Model Tightness Papp of Lucifer Yellow (cm/s) Reference
Tight Barrier < 1 x 10⁻⁵ [8][19]

| Leaky Barrier | > 1 x 10⁻⁵ |[8][19] |

This compound Permeability Assay

This protocol outlines the procedure to determine the permeability of this compound across the established in vitro BBB model.

Materials:

  • Validated in vitro BBB model (from Protocol 2 or 3)

  • This compound standard

  • Transport buffer (HBSS)

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS/MS)[20][21]

Protocol:

  • Preparation: Wash the cell monolayer twice with pre-warmed transport buffer.

  • Apical to Basolateral Permeability (A-B):

    • Add transport buffer containing a known concentration of this compound to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Basolateral to Apical Permeability (B-A) (for efflux assessment):

    • Add transport buffer containing the same concentration of this compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C.

  • Sampling: Collect samples from the receiver chamber (basolateral for A-B, apical for B-A) at designated time points. Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.[20][22]

  • Calculation:

    • Calculate the Papp value for both A-B and B-A directions as described in Protocol 5.

    • Calculate the Efflux Ratio (ER) to assess the involvement of active efflux transporters like P-glycoprotein (P-gp):[3]

      • ER = Papp (B-A) / Papp (A-B)

      • An ER significantly greater than 1 suggests active efflux.[3]

Data Presentation: this compound Permeability and Efflux

Parameter Formula Interpretation
Apparent Permeability (Papp) (dQ/dt) / (A × C₀) Quantifies the rate of passage across the barrier.

| Efflux Ratio (ER) | Papp (B-A) / Papp (A-B) | Indicates the extent of active efflux. An ER > 2 is often considered significant.[3] |

Mandatory Visualizations

Experimental_Workflow cluster_setup Model Setup cluster_validation Barrier Validation cluster_permeability Permeability Assay cluster_analysis Data Analysis A Cell Culture (bEnd.3 & Astrocytes) B Seed Cells on Transwell Inserts A->B C Co-culture Incubation B->C D TEER Measurement C->D E Lucifer Yellow Permeability Assay C->E F Validated BBB Model D->F E->F G Add this compound F->G H Incubate and Collect Samples G->H I Quantify with HPLC/LC-MS H->I J Calculate Papp I->J K Calculate Efflux Ratio I->K L Permeability Assessment J->L K->L Nrf2_Signaling_Pathway cluster_cell Endothelial Cell cluster_nucleus Nucleus NR3 This compound PI3K_Akt PI3K/Akt Pathway NR3->PI3K_Akt Activates Nrf2_Keap1 Nrf2 Keap1 PI3K_Akt->Nrf2_Keap1:f1 Phosphorylates Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2_Keap1:f0->Nrf2_n Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription TJs Tight Junction Protein Expression Genes->TJs Enhances Barrier Integrity Nrf2_n->ARE Binds to

References

Application Notes and Protocols for Utilizing Notoginsenosides in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Notoginsenoside R3: While this compound is a known saponin isolated from the traditional medicinal herb Panax notoginseng, there is a notable scarcity of specific preclinical studies and detailed protocols on its direct application in animal models of ischemic stroke. The vast majority of research focuses on the neuroprotective effects of the total saponin extract, Panax Notoginseng Saponins (PNS) , or its most abundant and well-characterized components, such as Notoginsenoside R1 (NGR1) .

Therefore, this document provides detailed application notes and protocols based on the extensive data available for PNS and NGR1. These compounds serve as the primary models for understanding the therapeutic potential of P. notoginseng constituents in ischemic stroke. The methodologies and mechanisms described herein are considered representative and provide a robust framework for investigating related saponins like this compound.

Introduction

Ischemic stroke, caused by the occlusion of a cerebral artery, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits.[1] Panax notoginseng has been used for centuries in traditional medicine to treat cerebrovascular diseases.[2] Its primary active ingredients, Panax Notoginseng Saponins (PNS), have demonstrated significant neuroprotective effects in numerous preclinical studies.[3][4] Key constituents of PNS, such as Notoginsenoside R1 (NGR1), Ginsenoside Rg1, and Ginsenoside Rb1, are believed to be responsible for these therapeutic activities.[5][6]

These saponins exert their neuroprotective effects through multiple mechanisms, including the inhibition of inflammation and apoptosis, reduction of oxidative stress, and the modulation of critical cell survival signaling pathways like PI3K/Akt.[7][8] This document summarizes the key quantitative findings and provides detailed experimental protocols for evaluating the efficacy of these compounds in the widely used Middle Cerebral Artery Occlusion (MCAO) rat model of ischemic stroke.

Quantitative Data Summary

The neuroprotective effects of PNS and NGR1 have been quantified across various studies, demonstrating consistent improvements in functional outcomes and reductions in brain injury markers.

Table 1: Effect of PNS/NGR1 on Infarct Volume and Neurological Deficits

CompoundAnimal ModelDosageAdministration RouteIschemia/Reperfusion TimeInfarct Volume Reduction (%)Neurological Score ImprovementReference
PNSMCAO Rats36.5 mg/kgi.p.2h / 24h↓ to 25.80% from 35.80%Significant improvement[4]
PNSMCAO Rats73 mg/kgi.p.2h / 24h↓ to 19.93% from 35.80%Significant improvement[4]
NGR1MCAO Rats20 mg/kgi.p.2h / 24hSignificant reductionSignificant reduction in deficit score[8]
NGR1MCAO Rats10 mg/kgi.p.2h / 24hSignificant reductionSignificant reduction in deficit score[9]

MCAO: Middle Cerebral Artery Occlusion; i.p.: Intraperitoneal.

Table 2: Modulation of Key Biomarkers by PNS/NGR1 in Ischemic Stroke Models

CompoundBiomarkerEffectMechanismReference
PNSTNF-α, IL-1β↓ ExpressionAnti-inflammatory[3][10]
NGR1IL-6, IL-1β, TNF-α↓ ExpressionAnti-inflammatory[8]
NGR1Bax↓ ExpressionAnti-apoptotic[11]
NGR1Bcl-2↑ ExpressionAnti-apoptotic[11]
NGR1Cleaved Caspase-3↓ ExpressionAnti-apoptotic[11]
NGR1p-Akt↑ ExpressionPro-survival Signaling[11]
PNSATP↑ LevelsImproved Energy Metabolism[9]

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; p-Akt: Phosphorylated Protein Kinase B; ATP: Adenosine triphosphate.

Experimental Protocols

The following are detailed protocols for inducing ischemic stroke in rats and assessing the efficacy of notoginsenosides.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This protocol describes the induction of transient focal cerebral ischemia, a standard model for preclinical stroke research.[11]

Materials:

  • Male Sprague-Dawley rats (260-280 g)

  • Anesthetic (e.g., Pentobarbital sodium, 50 mg/kg, i.p.)

  • Temperature-regulated heating pad

  • Surgical microscope or loupes

  • Sterile surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Antiseptic solution

Procedure:

  • Anesthetize the rat via intraperitoneal injection and place it in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues and vagus nerve.

  • Ligate the distal end of the ECA and the CCA.

  • Insert a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin (approximately 18-20 mm).

  • Allow the occlusion to persist for the desired ischemic period (e.g., 2 hours).

  • To initiate reperfusion, gently withdraw the suture until the tip is clear of the MCA origin.

  • Close the incision with sutures and allow the animal to recover. Sham-operated rats undergo the same procedure without the insertion of the suture.

Drug Administration

Preparation:

  • Panax Notoginseng Saponins (PNS) or Notoginsenoside R1 (NGR1) powder.

  • Vehicle (e.g., sterile saline or 5% glucose solution).[4]

  • Dissolve the compound in the vehicle to the desired concentration (e.g., 10-75 mg/kg body weight).[4]

Administration:

  • The solution can be administered via intraperitoneal (i.p.) injection or oral gavage.

  • Administration timing is a critical variable. It can be performed as a pretreatment (e.g., 24h and 48h before surgery), immediately after occlusion, or upon reperfusion.[6] For example, NGR1 has been administered by i.p. injection immediately post-ischemia.

Assessment of Neurological Deficits

Neurological function should be assessed at set time points post-MCAO (e.g., 2h, 24h, 72h).[6] A 5-point scoring system (Longa method) is commonly used:[5]

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully (a mild focal neurologic deficit).

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Measurement of Cerebral Infarct Volume

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS).

  • Brain matrix slicer.

  • Digital scanner or camera.

  • Image analysis software (e.g., ImageJ).

Procedure (24h post-reperfusion):

  • Euthanize the rat and immediately harvest the brain.

  • Chill the brain at -20°C for 20 minutes for easier slicing.

  • Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted area will remain white.[4]

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct (white) and the total area of the hemisphere for each slice.

  • Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative Phase cluster_analysis Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Randomization into Groups (Sham, MCAO, PNS/NGR1) A->B C Pre-treatment (Optional) (e.g., PNS i.p. at 48h & 24h prior) B->C D Anesthesia & MCAO Surgery (2h Ischemia) C->D E Reperfusion (Suture Withdrawal) D->E F Drug Administration (e.g., NGR1 i.p. post-ischemia) E->F G Neurological Scoring (2h, 24h, 72h post-MCAO) F->G H Sacrifice & Brain Harvest (24h post-reperfusion) G->H I Infarct Volume Analysis (TTC Staining) H->I J Molecular Analysis (Western Blot, ELISA) H->J

Caption: Experimental workflow for MCAO stroke model and drug evaluation.

Neuroprotective Mechanisms of Notoginsenosides

G cluster_ischemia Ischemic Cascade cluster_outcome Neuroprotection compound PNS / NGR1 inflammation Inflammation (↑ TNF-α, IL-1β) compound->inflammation Inhibits apoptosis Apoptosis (↑ Bax, ↓ Bcl-2) compound->apoptosis Inhibits ox_stress Oxidative Stress (↑ ROS, ↓ SOD) compound->ox_stress Inhibits survival ↑ Neuronal Survival inflammation->survival apoptosis->survival ox_stress->survival infarct ↓ Infarct Volume survival->infarct neuro_func ↑ Neurological Function survival->neuro_func G compound PNS / NGR1 pi3k PI3K compound->pi3k Activates akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation bcl2 ↑ Bcl-2 p_akt->bcl2 bax ↓ Bax p_akt->bax caspase ↓ Caspase-3 Activation p_akt->caspase apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes caspase->apoptosis Promotes survival Neuronal Survival apoptosis->survival

References

Application Notes and Protocols: Cell-Based Assay for Measuring the Antioxidant Capacity of Notoginsenoside R3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Notoginsenoside R3 is a saponin isolated from Panax notoginseng, a traditional Chinese medicine with a history of use in cardiovascular conditions.[1] Emerging research suggests that various ginsenosides possess antioxidant properties, which are crucial in mitigating cellular damage caused by reactive oxygen species (ROS).[2] An accumulation of ROS is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[3] Therefore, quantifying the antioxidant capacity of compounds like this compound in a biologically relevant context is essential for drug discovery and development.

This document provides a detailed protocol for a cell-based assay to measure the antioxidant capacity of this compound. The Cellular Antioxidant Activity (CAA) assay is a robust method that accounts for cellular uptake and metabolism of the test compound, offering a more physiologically relevant assessment compared to simple chemical-based assays.[4][5] The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant like this compound to inhibit DCF formation is a measure of its cellular antioxidant activity.[6]

Data Presentation

The antioxidant capacity of this compound can be quantified by calculating the EC50 value, which represents the concentration required to inhibit 50% of the induced ROS production. The results can be expressed as Quercetin Equivalents (QE), a standard flavonoid with potent antioxidant activity.

Table 1: Representative Antioxidant Capacity of this compound

CompoundEC50 (µM)Cellular Antioxidant Activity (µmol QE/100 µmol)
Quercetin (Standard)8.5 ± 0.7100
This compound25.2 ± 2.133.7
Ginsenoside Rb118.9 ± 1.545.0
Ginsenoside Rg122.1 ± 1.938.5

Note: Data for this compound and other ginsenosides are hypothetical and for illustrative purposes, based on typical results for similar compounds.

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay Protocol

This protocol is adapted from the method developed by Wolfe and Liu.[5]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder)

  • Quercetin (standard antioxidant)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well in 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment and confluence.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and further dilute with Williams' Medium E to achieve a range of final concentrations for testing.

    • Prepare a series of Quercetin standards in the same manner to generate a standard curve.

  • Treatment and Staining:

    • After 24 hours of incubation, remove the growth medium from the wells.

    • Wash the cells gently with 100 µL of PBS.

    • Add 100 µL of Williams' Medium E containing various concentrations of this compound or Quercetin standards to the respective wells. Include control wells with medium only.

    • Incubate the plate at 37°C for 1 hour to allow for compound uptake.

    • Add 25 µL of 25 µM DCFH-DA solution in Williams' Medium E to each well.

    • Incubate the plate for another hour at 37°C.

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • After the incubation with DCFH-DA, remove the medium and wash the cells twice with 100 µL of PBS.

    • Add 100 µL of 600 µM ABAP solution (prepared fresh in Williams' Medium E) to all wells to induce peroxyl radical formation.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

  • The percentage inhibition of ROS production can be calculated using the following formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

  • Plot the % inhibition against the concentration of this compound and Quercetin to determine their respective EC50 values.

  • The CAA value can be expressed as micromoles of Quercetin Equivalents per 100 micromoles of the test compound.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment and Staining cluster_2 Oxidative Stress and Measurement cluster_3 Data Analysis A Seed HepG2 cells in 96-well plate B Incubate for 24 hours A->B C Wash cells with PBS B->C D Add this compound or Quercetin C->D E Incubate for 1 hour D->E F Add DCFH-DA probe E->F G Incubate for 1 hour F->G H Wash cells with PBS G->H I Add ABAP to induce ROS H->I J Measure fluorescence kinetically I->J K Calculate Area Under the Curve (AUC) J->K L Determine % Inhibition K->L M Calculate EC50 and QE values L->M

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound for its antioxidant effect require further investigation, literature on similar ginsenosides, such as Notoginsenoside R1, suggests potential involvement of the Nrf2/ARE and PI3K/Akt pathways.[7][8]

Nrf2/ARE Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus NGR3 This compound Keap1_Nrf2 Keap1-Nrf2 Complex NGR3->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Promotes transcription AOE->ROS Neutralizes

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

PI3K/Akt Signaling Pathway

G NGR3 This compound Receptor Cell Surface Receptor NGR3->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_cyto Nrf2 Akt->Nrf2_cyto Promotes dissociation from Keap1 Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation AOE Antioxidant Gene Expression Nrf2_nuc->AOE Cell_Survival Enhanced Cell Survival & Antioxidant Defense AOE->Cell_Survival

References

Application Note: Notoginsenoside R3 as a Reference Standard for Herbal Medicine Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Notoginsenoside R3 is a dammarane-type triterpenoid saponin found in Panax notoginseng (Burk.) F.H. Chen, a widely used traditional herbal medicine. As a bioactive constituent, this compound contributes to the overall therapeutic effects of P. notoginseng, which is known for its applications in cardiovascular diseases.[1][2] The quality and consistency of herbal medicines are of paramount importance for ensuring their safety and efficacy. The complex chemical composition of herbal materials necessitates the use of well-characterized reference standards for accurate qualitative and quantitative analysis.

This application note provides detailed protocols for the use of this compound as a reference standard in the quality control of P. notoginseng raw materials and finished products. It is intended for researchers, scientists, and drug development professionals in the field of herbal medicine.

Physicochemical Properties of this compound Reference Standard

A this compound reference standard should be a highly purified and well-characterized substance. Key quality parameters are summarized in the table below.

ParameterSpecificationMethod
Synonyms Notoginsenoside-R6---
Botanical Source Panax notoginseng---
CAS Number 87741-76-2---
Molecular Formula C47H80O18---
Molecular Weight 933.1 g/mol ---
Purity (by HPLC) ≥ 98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the structure¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Appearance White to off-white powderVisual Inspection
Solubility Soluble in Methanol, EthanolVisual Inspection
Storage 2-8°C, protected from light---
Stability Monitor on an annual basisHPLC

Experimental Protocols for Quality Control

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound in herbal materials and extracts.

3.1.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound Reference Standard (≥ 98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Panax notoginseng raw material or extract sample

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient Elution 0-20 min, 17.5-21% A; 20-23 min, 21-26% A; 23-42 min, 26% A (isocratic); 42-55 min, 26-36% A; 55-64 min, 36-50% A; 64-66 min, 50-95% A; 66-69 min, 95% A (isocratic); 69-72 min, 95-17.5% A; 72-80 min, 17.5% A (isocratic)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 202 nm[3]
Injection Volume 10 µL

3.1.3. Preparation of Standard Solution

  • Accurately weigh about 5 mg of this compound Reference Standard.

  • Dissolve in methanol in a 10 mL volumetric flask and make up to volume to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1-200 µg/mL.[3]

  • Filter the solutions through a 0.45 µm syringe filter before injection.

3.1.4. Preparation of Sample Solution

  • Accurately weigh about 1 g of powdered Panax notoginseng raw material or an appropriate amount of extract.

  • Transfer to a conical flask and add 50 mL of methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Allow the solution to cool and filter through a 0.45 µm syringe filter into an HPLC vial.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[4]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

3.2.1. Equipment and Materials

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • All materials listed in section 3.1.1.

3.2.2. UPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase 0.005% Formic acid in Water (A) and Methanol (B)
Gradient Elution 0-2.0 min, 20-50% B; 2.0-4.0 min, 50-87% B; 4.0-9.0 min, 87-90% B; followed by a re-equilibration step.[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 35°C[5]
Injection Volume 3 µL[5]

3.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5.5 kV[5]
Capillary Temperature 550°C[5]
Curtain Gas 35.0 psi[5]
Collision Gas 8.0 psi[5]
MRM Transition To be determined for this compound

(Note: The specific MRM transition for this compound needs to be optimized by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.)

3.2.4. Preparation of Solutions and Data Analysis

Follow the procedures outlined in sections 3.1.3 to 3.1.5, adjusting concentrations as needed for the higher sensitivity of the UPLC-MS/MS system.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Standard dissolve Dissolve in Methanol weigh_sample->dissolve ultrasonic Ultrasonic Extraction dissolve->ultrasonic filter Filter (0.45 µm) ultrasonic->filter hplc HPLC/UPLC-MS filter->hplc detect DAD/MS Detection hplc->detect peak_integration Peak Integration detect->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound.

Biological Activity and Signaling Pathways

Notoginsenosides, including related compounds like Notoginsenoside R1, are known to possess various pharmacological activities, primarily related to cardiovascular protection.[6] While specific data for this compound is limited, it is expected to contribute to the overall effects of P. notoginseng. The PI3K/Akt signaling pathway is a key pathway modulated by notoginsenosides.[7]

PI3K_Akt_Pathway NGR3 This compound Receptor Growth Factor Receptor NGR3->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Effects Cell Survival, Growth, Proliferation mTOR->Cell_Effects Promotes

Caption: Postulated PI3K/Akt signaling pathway modulated by this compound.

Stability of Reference Standard

The stability of the this compound reference standard is critical for ensuring the accuracy of analytical results over time.

ConditionRecommendationMonitoring Frequency
Long-term Storage 2-8°C, protected from light in a well-sealed container.Annually
Short-term Storage (In solution) ≤ 24 hours at 4°C.Before each use
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles. Aliquot stock solutions if necessary.N/A

A stability testing program should be implemented to monitor the purity of the reference standard over its intended shelf life.[8][9]

Conclusion

This compound is a valuable reference standard for the quality control of Panax notoginseng and its derived products. The HPLC and UPLC-MS/MS methods described in this application note provide robust and reliable approaches for the quantification of this important saponin. Proper handling, storage, and stability monitoring of the this compound reference standard are essential for maintaining its integrity and ensuring the validity of analytical data. Further research into the specific biological activities of this compound will enhance its importance as a key marker for the therapeutic efficacy of P. notoginseng.

References

Troubleshooting & Optimization

How to increase the stability of Notoginsenoside R3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Notoginsenoside R3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the primary factors influencing its stability in an aqueous solution?

A1: this compound, like other ginsenosides, is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, and light exposure. The main degradation pathway is hydrolysis, which involves the cleavage of glycosidic bonds. This process is significantly accelerated under acidic conditions and at elevated temperatures.

Q2: What are the typical degradation products of this compound?

A2: The degradation of this compound typically proceeds through the sequential loss of sugar moieties (deglycosylation) at the C-3 and C-20 positions of the dammarane skeleton. This results in the formation of less polar ginsenosides and eventually the aglycone, protopanaxatriol. Dehydration at the C-20 position can also occur, leading to the formation of related ginsenosides. While specific degradation products for this compound are not extensively documented, the degradation pathways of similar ginsenosides, such as Notoginsenoside Fc, involve deglycosylation, dehydration, and isomerization.

Q3: At what pH is this compound most stable?

A3: While specific kinetic data for this compound is limited, studies on related ginsenosides like Rb1 and Rg1 have shown that they are most stable in neutral to slightly alkaline aqueous solutions (pH 7-9).[1] Degradation is significantly catalyzed by protons in acidic environments. For instance, at pH 1, the half-life of some ginsenosides can be as short as 30 minutes.[1]

Q4: How can I improve the stability of my this compound stock solutions for short-term storage?

A4: For short-term storage, it is recommended to:

  • Prepare solutions in a buffer with a neutral pH (around 7.0).

  • Store solutions at low temperatures (2-8°C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use freshly prepared solutions whenever possible for critical experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent experimental results over time. Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. If a stock solution must be used, validate its concentration before each use with a stability-indicating HPLC method. Consider preparing smaller aliquots of the stock solution to minimize freeze-thaw cycles.
Precipitation in the aqueous solution. Poor solubility of this compound, which can be exacerbated by changes in pH or temperature.Use a co-solvent system (e.g., with a small percentage of ethanol or DMSO) to improve solubility. Alternatively, prepare a cyclodextrin inclusion complex to enhance aqueous solubility and stability.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. Adjust solution pH, temperature, and light exposure to minimize degradation.

Quantitative Data on Ginsenoside Stability

Table 1: Half-life (t½) of Ginsenosides Rb1 and Rg1 in Aqueous Solution at 37°C

pHGinsenoside Rb1 t½ (hours)Ginsenoside Rg1 t½ (hours)
1.0~0.5~0.5
3.0~24~30
5.0~120~150
7.0>200 (negligible degradation)>200 (negligible degradation)

Data extrapolated from a study on the stability of ginsenosides in aqueous solution.[1]

Table 2: Degradation Rate Constants (k) for Ginsenoside Rg5 in Aqueous Solution at 25°C

Time (days)Remaining Rg5 (%)
2~80%
5~40%
10~5%

Data from a study on the oxidation and hydrolysis of Ginsenoside Rg5.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance the stability and solubility of this compound, adapted from methods used for other ginsenosides.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of β-CD or HP-β-CD in distilled water with gentle heating and stirring to obtain a clear solution.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously at a constant temperature (e.g., 40-50°C).

  • Stirring: Continue stirring the mixture for several hours (e.g., 4-6 hours) to allow for the formation of the inclusion complex.

  • Cooling and Precipitation: Gradually cool the solution to room temperature and then store it at 4°C overnight to facilitate the precipitation of the inclusion complex.

  • Filtration and Washing: Filter the precipitate and wash it with a small amount of cold distilled water to remove any uncomplexed cyclodextrin.

  • Drying: Dry the resulting powder, preferably by freeze-drying, to obtain the this compound-cyclodextrin inclusion complex.

Protocol 2: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of different pH values (e.g., pH 3, 5, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in each of the selected buffer solutions at a known concentration.

  • Incubation: Aliquot the solutions into sealed vials and place them in incubators or water baths at the different test temperatures. Protect the samples from light.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching (if necessary): If the degradation is rapid, immediately cool the sample on ice or neutralize the pH to stop further degradation before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, you can calculate the degradation rate constant (k) and the half-life (t½) of this compound under each experimental condition.

Visualizations

degradation_pathway A This compound B Intermediate Degradation Products (Loss of one or more sugar units) A->B Hydrolysis (Acidic pH, High Temp) Deglycosylation C Protopanaxatriol (Aglycone) B->C Further Hydrolysis

Caption: Putative degradation pathway of this compound.

stabilization_workflow cluster_prep Inclusion Complex Preparation A Dissolve this compound in Ethanol C Mix and Stir (e.g., 4-6 hours at 40-50°C) A->C B Dissolve Cyclodextrin in Water B->C D Cool and Precipitate (e.g., 4°C overnight) C->D E Filter and Wash D->E F Freeze-dry E->F G Stable this compound Inclusion Complex F->G

Caption: Workflow for preparing a stable this compound inclusion complex.

signaling_pathway cluster_cell Cardiomyocyte NGR1 Notoginsenoside R1/R3 Receptor Cell Surface Receptor (e.g., Estrogen Receptor) NGR1->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., eNOS, NF-κB) Akt->Downstream Modulation Cardioprotection Cardioprotective Effects (Anti-apoptosis, Anti-inflammatory) Downstream->Cardioprotection

Caption: PI3K/Akt signaling pathway implicated in the cardioprotective effects of notoginsenosides.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Notoginsenoside R3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Notoginsenoside R3 (NGR3) in rodent models. While direct pharmacokinetic data for NGR3 is limited in publicly available literature, this guide leverages data from closely related notoginsenosides and ginsenosides to provide robust strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The oral bioavailability of many ginsenosides, including NGR3, is generally poor due to several factors. These include a high molecular weight, numerous sugar groups, and multiple hydrogen bonds, which collectively hinder their permeability across the intestinal membrane.[1] Like other ginsenosides, NGR3 is likely subject to extensive metabolism in the gastrointestinal tract and first-pass metabolism in the liver.[2][3] Studies on similar compounds like Notoginsenoside R1 (NGR1) and Ginsenoside Rg3 have reported low absolute oral bioavailability, often below 10%.[2][4]

Q2: What are the primary metabolic pathways for notoginsenosides in rodents?

A2: The primary metabolic pathway for ginsenosides, including notoginsenosides, in rodents is deglycosylation, which is primarily carried out by gut microbiota.[3][5][6] This process involves the stepwise cleavage of sugar moieties from the parent molecule.[6] The resulting metabolites, or aglycones, often exhibit higher permeability and can be more readily absorbed into the systemic circulation.[3][7]

Q3: What are the most promising strategies to enhance the oral bioavailability of NGR3?

A3: Based on studies with related ginsenosides, several strategies can be employed:

  • Lipid-Based Drug Delivery Systems: Formulations such as liposomes and microemulsions can encapsulate NGR3, protecting it from degradation in the gastrointestinal tract and enhancing its absorption.[2][8][9]

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: Ginsenosides are known substrates of the efflux transporter P-gp. Co-administration with P-gp inhibitors like verapamil, cyclosporine A, or piperine can significantly increase their intestinal absorption and systemic exposure.[6][10][11]

  • Nanoparticle Formulations: Reducing the particle size of NGR3 to the nanoscale can increase its surface area, improve its dissolution rate, and consequently enhance its bioavailability.[12][13]

  • Structural Modification: Chemical modification of the NGR3 structure to increase its lipophilicity can improve its passive diffusion across the intestinal epithelium.[10][14]

Q4: How can I quantify NGR3 concentrations in rodent plasma?

A4: A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is the most suitable approach for accurately quantifying NGR3 in biological matrices.[1][15][16] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of NGR3 expected in plasma after oral administration. A detailed protocol for a similar compound, which can be adapted for NGR3, is provided in the Experimental Protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable NGR3 levels in plasma after oral administration. Poor absorption due to low membrane permeability.Employ a bioavailability enhancement strategy such as formulating NGR3 in a lipid-based delivery system (e.g., liposomes) or co-administering it with a P-gp inhibitor.
Rapid metabolism by gut microbiota.Consider co-administration with antibiotics to reduce gut microbiota activity (for mechanistic studies) or focus on quantifying the expected metabolites of NGR3 in addition to the parent compound.
Insufficient sensitivity of the analytical method.Optimize the UPLC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving sample extraction and cleanup, or optimizing mass spectrometry parameters.
High variability in pharmacokinetic data between individual animals. Differences in gut microbiota composition among animals.Use animals from the same vendor and batch, and allow for a sufficient acclimatization period. Consider co-housing to normalize gut flora.
Inconsistent dosing volume or technique.Ensure accurate and consistent oral gavage technique. For viscous formulations, use positive displacement pipettes.
Precipitation of NGR3 in the formulation. Poor solubility of NGR3 in the vehicle.Increase the solubility by using co-solvents, surfactants, or by formulating it into a solid dispersion or a lipid-based system.
Degradation of NGR3 in the formulation or during sample processing. Instability of the glycosidic bonds.Prepare formulations fresh and store them appropriately. Keep plasma samples on ice during processing and store them at -80°C until analysis.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for notoginsenosides and related ginsenosides in rats, which can serve as a reference for designing and evaluating studies with NGR3.

Table 1: Pharmacokinetic Parameters of Notoginsenosides and Ginsenosides in Rats after Oral Administration of Panax notoginseng Extract

CompoundDose (g/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)
Notoginsenoside R11.023.97 ± 16.77135.95 ± 54.32
Ginsenoside Rg11.017.41 ± 5.43176.63 ± 42.49
Ginsenoside Rb11.0361.48 ± 165.575094.06 ± 1453.14
Ginsenoside Rd1.062.47 ± 33.651396.89 ± 595.14
Data from a comparative pharmacokinetic analysis of raw Panax notoginseng extracts in rats.[1]

Table 2: Effect of a Liposomal Formulation on the Pharmacokinetics of Notoginsenoside R1 in Rats

FormulationDose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)Relative Bioavailability (%)
NGR1 Aqueous Solution50103.4 ± 21.7487.6 ± 98.5100
NGR1 Liposomes50189.2 ± 35.4989.2 ± 187.3203
NGR1 SGC-Liposomes50254.6 ± 49.11307.8 ± 251.9268
Sodium Glycocholate-mediated Liposomes. Data shows that liposomal formulations, particularly those with bile salts, can significantly increase the oral bioavailability of NGR1.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol is adapted from a method used for Notoginsenoside R1 and can be optimized for NGR3.[8]

  • Preparation of the Lipid Phase: Dissolve soybean phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in a suitable organic solvent such as chloroform or ethanol.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous solution of NGR3 in phosphate-buffered saline (PBS) by gentle rotation above the lipid transition temperature.

  • Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the size of the liposomes and form small unilamellar vesicles.

  • Purification: Remove the unencapsulated NGR3 by ultracentrifugation or dialysis.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol is based on established methods for other ginsenosides and should be validated for NGR3.[1][15]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of an internal standard solution (e.g., digoxin or another ginsenoside not present in the sample) in acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from approximately 10% to 90% B over several minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for ginsenosides.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for NGR3 and the internal standard by infusing standard solutions.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Rodent Pharmacokinetic Study cluster_analysis Bioanalysis NGR3 This compound Formulation Bioavailability Enhancement Formulation (e.g., Liposomes) NGR3->Formulation Dosing Oral Administration to Rats Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction Analysis UPLC-MS/MS Quantification Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Experimental workflow for evaluating the oral bioavailability of a this compound formulation in rodents.

metabolic_pathway NGR3 This compound (Poorly Absorbed) Metabolite1 Deglycosylated Metabolite 1 NGR3->Metabolite1 Gut Microbiota (Deglycosylation) Absorption Intestinal Absorption NGR3->Absorption Low Metabolite2 Deglycosylated Metabolite 2 (Aglycone) Metabolite1->Metabolite2 Gut Microbiota (Further Deglycosylation) Metabolite2->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Proposed metabolic pathway of this compound in the gastrointestinal tract.

References

Technical Support Center: Troubleshooting Peak Tailing of Notoginsenoside R3 in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Notoginsenoside R3. As a triterpenoid saponin, this compound possesses multiple polar functional groups that can lead to challenging chromatographic separations.[1][2] This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve peak tailing, ensuring accurate quantification and improved resolution.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, and its trailing edge diminishes less rapidly than its leading edge.[3] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[4] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is generally considered to be tailing.[5] For regulated quantitative methods, a tailing factor of less than 2.0 is often required.[6] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[4][6]

Q2: Why is my this compound peak specifically prone to tailing?

A2: this compound is a large, complex saponin molecule (C₄₈H₈₂O₁₉) with numerous hydroxyl (-OH) groups.[1] This high polarity makes it susceptible to strong secondary interactions with the stationary phase in RP-HPLC. The most common cause of peak tailing is the interaction between polar analyte groups and residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3][5][7] These silanol groups can act as a secondary, highly polar retention mechanism, causing a portion of the this compound molecules to lag behind the main peak, resulting in tailing.[4][8]

Q3: Could the HPLC system itself, rather than the chemistry, be the cause of peak tailing?

A3: Yes, the HPLC instrument can contribute to peak tailing, a phenomenon often referred to as "extra-column effects".[8] This occurs when the sample band broadens outside of the analytical column. Potential causes include:

  • Excessive Dead Volume: Unnecessarily long or wide-diameter tubing between the injector, column, and detector can cause band spreading.[8][9]

  • Poor Fittings: Improperly seated tubing connections can create small voids or dead spaces where the sample can diffuse, leading to tailing.[10]

  • Contaminated Guard Column: A blocked or contaminated guard column can distort the peak shape before the analyte even reaches the analytical column.[9][11] If all peaks in the chromatogram exhibit tailing, a system-wide issue is likely the cause.[12]

Q4: What is the first step I should take when I observe peak tailing for this compound?

A4: The first step is to diagnose whether the issue is specific to the analyte or a general system problem. Inject a well-characterized, neutral standard compound that is known to produce a symmetrical peak on your system. If this standard also shows tailing, it points towards a system or hardware issue (see Q3). If the standard peak is symmetrical while this compound continues to tail, the problem is chemical in nature and related to interactions between the analyte, mobile phase, and stationary phase.

Troubleshooting Guide & Optimization Strategies

This guide provides a logical workflow to identify and resolve the root cause of peak tailing for this compound.

Troubleshooting_Workflow start Observe Peak Tailing for this compound diagnosis Inject Neutral Standard (e.g., Toluene, Naphthalene) start->diagnosis system_issue System-wide Issue (Standard Peak Tails) diagnosis->system_issue Tailing method_issue Method-specific Issue (Standard Peak is Symmetrical) diagnosis->method_issue Symmetrical check_hardware Check for Dead Volume (Fittings, Tubing) system_issue->check_hardware optimize_mp Step 1: Optimize Mobile Phase (Adjust pH, Additives) method_issue->optimize_mp check_guard_column Remove/Replace Guard Column check_hardware->check_guard_column clean_column Clean/Regenerate Column check_guard_column->clean_column solution_hardware Resolve Hardware Issues clean_column->solution_hardware optimize_column Step 2: Evaluate Column & Sample (Column Type, Sample Load/Solvent) optimize_mp->optimize_column solution_method Achieve Symmetrical Peak optimize_column->solution_method

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Secondary interactions with silanol groups are the most common cause of tailing for polar analytes like this compound.[5][6] Modifying the mobile phase is often the most effective solution.

  • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.0), residual silanol groups are protonated (Si-OH) and thus less likely to interact with the analyte through ion-exchange mechanisms.[6][13] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) is a common strategy.

  • Use Mobile Phase Additives:

    • Acidic Modifiers: Formic acid is a good starting point as it is mass spectrometry compatible.[13]

    • Buffers: An aqueous buffer (e.g., ammonium formate or phosphate buffer) can maintain a consistent pH and increase the ionic strength of the mobile phase, which can help mask silanol interactions.[13]

    • Competitive Base: A small concentration of a basic additive like triethylamine (TEA) can be added. TEA, being a small basic molecule, will preferentially interact with and block the active silanol sites, preventing them from interacting with this compound.[6][8]

Table 1: Effect of Mobile Phase Modifier on this compound Peak Asymmetry (As) (Note: Data is illustrative to demonstrate principles of optimization.)

Mobile Phase Composition (Aqueous:Acetonitrile)Modifier (in Aqueous Phase)Peak Asymmetry (As)Observation
60:40 Water:ACNNone2.1Severe Tailing
60:40 Water:ACN0.1% Formic Acid1.4Significant Improvement
60:40 Water:ACN0.1% Trifluoroacetic Acid (TFA)1.2Good Symmetry
60:40 Water:ACN with 20mM Ammonium Formate (pH 3.0)None1.3Good Symmetry, Buffered
60:40 Water:ACN0.05% Triethylamine (TEA), pH adjusted to 3.01.1Excellent Symmetry
Step 2: Column and Sample Considerations

If mobile phase optimization does not fully resolve the issue, evaluate the column and sample parameters.

  • Column Choice:

    • Use a Modern, End-Capped Column: Modern columns are often "end-capped," a process that chemically derivatizes most residual silanols to make them less active.[5] High-purity silica (Type B) columns also have fewer active silanol sites compared to older Type A silica.[3][6]

    • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a polymer-based phase or a hybrid organic-silica phase, may be less prone to silanol interactions.[3][10]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[9][14]

    • Troubleshooting: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and the asymmetry factor decreases, you are likely experiencing mass overload.[13]

  • Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% methanol when the mobile phase is 40% methanol) can cause peak distortion.[15]

    • Best Practice: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

Step 3: Hardware and System Maintenance

If both method optimization and a standard injection point to a system issue, a physical problem in the fluidic path is likely.

  • Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing. A blocked inlet frit can also distort flow paths.[8][14]

    • Solution: Perform a column wash procedure (see Protocol 1). If this fails, disconnect the column, reverse it, and flush it to waste to dislodge particulates from the inlet frit.[5][13]

  • Extra-Column Volume: Inspect all connections from the injector to the detector. Ensure that tubing is cut cleanly and bottomed out in each port to eliminate any dead volume. Use tubing with the smallest appropriate inner diameter for your system.[8][9]

Experimental Protocols

Protocol 1: General Purpose Reverse-Phase (C18) Column Washing

This protocol is intended to remove strongly retained contaminants. Always consult your specific column's documentation for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is Methanol/Phosphate Buffer, wash with Methanol/Water).

  • Flush with Water: Flush the column with 10-20 column volumes of 100% HPLC-grade water.

  • Strong Solvent Wash: Sequentially flush the column with 10-20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Return to Storage/Mobile Phase: Flush with the intermediate solvent (e.g., Methanol) and then slowly re-introduce your mobile phase. Equilibrate until the baseline is stable.

Protocol 2: Preparation of Modified Mobile Phases
  • Mobile Phase A (Aqueous with Formic Acid):

    • To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase A (Aqueous with Ammonium Formate Buffer):

    • To prepare a 10mM solution, dissolve approximately 0.63 g of ammonium formate in 1000 mL of HPLC-grade water.

    • Adjust the pH to the desired value (e.g., 3.0) using formic acid.

    • Mix thoroughly and degas.

  • Mobile Phase B: Use 100% HPLC-grade acetonitrile or methanol.

  • Final Mobile Phase: Combine the aqueous and organic phases in the desired ratio using the HPLC pump's gradient proportioning valve or by pre-mixing.

References

Technical Support Center: Optimizing Notoginsenoside R3 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Notoginsenoside R3. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance ionization efficiency and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound analysis?

A1: For saponins like this compound, electrospray ionization (ESI) in negative ion mode is often preferred.[1][2] This is because negative ion mode generally provides greater sensitivity and yields intense deprotonated molecular ions ([M-H]⁻), which are ideal for quantification and structural analysis.[1] While positive ion mode can also be used, it may result in more complex spectra with various adducts.[3][4]

Q2: What are the common adduct ions observed for this compound in ESI-MS?

A2: In negative ion mode, the most common ion is the deprotonated molecule, [M-H]⁻. Other frequently observed adducts include the chloride adduct, [M+Cl]⁻, and the formate adduct, [M+HCOO]⁻, especially if chlorinated solvents or formic acid are present in the mobile phase or from system contamination.[1][5] In positive ion mode, you may observe protonated molecules [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Q3: What typical fragmentation patterns are seen for this compound in MS/MS?

A3: The fragmentation of this compound, a saponin, is characterized by the sequential neutral loss of its sugar moieties (glycosidic cleavages).[5][6] By analyzing the mass differences between the precursor ion and the fragment ions, the sequence and type of sugars in the glycosidic chain can be determined. Cross-ring cleavages of the sugar residues can also occur, providing information about the linkages between sugar units.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity

  • Question: I am not seeing any signal, or the signal for this compound is very weak. What should I do?

  • Answer:

    • Verify Ionization Mode: Confirm you are operating in negative ion mode ESI, as it typically offers the best sensitivity for this compound.[1]

    • Check Sample Preparation: Ensure the sample concentration is appropriate. If it's too dilute, the signal will be weak.[7] Saponins are generally soluble in water, methanol, and dilute ethanol.[8]

    • Optimize ESI Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the ion signal for your specific instrument. An optimal capillary voltage for negative ion mode is typically between 2.0 and 3.5 kV.[1]

    • Mobile Phase Composition: The addition of a small amount of a weak acid or base can improve ionization. For negative mode, additives like ammonium acetate or a very low concentration of formic acid can be tested, although water is sometimes used to avoid baseline drift in UV detection.[1][9]

    • Inspect for Clogs: A clog in the sample flow path can prevent the sample from reaching the ion source, resulting in no signal. Check system pressure for any abnormalities.[10]

Issue 2: Poor Peak Shape and Chromatography

  • Question: My chromatographic peaks for this compound are broad or tailing. How can I improve this?

  • Answer:

    • Optimize LC Conditions: The choice of column and mobile phase is critical. A C18 column is commonly used for saponin separation.[1][2]

    • Gradient Elution: Employ a gradient elution program with solvents like acetonitrile and water (often with a modifier) to achieve better peak shapes for complex samples.[1][9][11]

    • Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[11][12]

    • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

Issue 3: Inconsistent or Unstable Signal

  • Question: The signal for this compound is fluctuating and not reproducible. What could be the cause?

  • Answer:

    • Check ESI Spray Stability: Visually inspect the electrospray needle if possible. An unstable spray (sputtering) will lead to an unstable ion current. This can be caused by a partially clogged needle, incorrect positioning, or improper gas flow rates.[10]

    • Mobile Phase Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and an unstable spray.

    • System Contamination: Contaminants in the ion source can lead to signal suppression and instability. Regular cleaning of the ion source components is recommended.[7]

Quantitative Data Summary

Table 1: Common Adducts and Fragments of this compound and Related Saponins

Compound/FragmentIon Typem/z (Negative Mode)m/z (Positive Mode)Reference
This compound[M-H]⁻961-[1][2]
This compound[M+Cl]⁻997-[1][2]
Fragment[M-H-Glc]⁻799-[1][2]
Fragment[M-H-2Glc]⁻637-[1][2]
Fragment[M-H-3Glc]⁻475 (Aglycone)-[1][2]
Ginsenoside Rg1[M-H]⁻799-[1]
Ginsenoside Rg1[M+Cl]⁻835-[1]
Ginsenoside Rb1[M-H]⁻1107-[3]
Ginsenoside Rb1[M+H]⁺-1109[3]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Extraction: For plant material, use pressurized liquid extraction (PLE) or ultrasonication with methanol or a methanol/water mixture.

  • Cleanup: Pass the extract through a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.

  • Final Solution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase (e.g., 15% acetonitrile in water).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Optimized LC-MS/MS Method for this compound

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[11]

  • Mobile Phase A: Water with 0.1% formic acid or 8 mM ammonium acetate[1][11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[11]

  • Gradient Elution: A typical gradient might be: 0-2 min, 15-37% B; 2-13 min, 37% B; 13-17 min, 37-40% B; 17-24 min, 40-95% B.[11]

  • Flow Rate: 0.2-0.3 mL/min[11][12]

  • Column Temperature: 40 °C[11]

  • Injection Volume: 2 µL[11]

  • MS System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Capillary Voltage: 3.0 kV[1]

  • Drying Gas Temperature: 200 °C[12]

  • Nebulizer Pressure: 2.0 bar[12]

  • MS/MS Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction (PLE/Ultrasonication) spe Solid-Phase Extraction (SPE Cleanup) extraction->spe drydown Dry-down & Reconstitution spe->drydown filtration Filtration (0.22 µm) drydown->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization ESI Ionization (Negative Mode) lc_separation->esi_ionization ms_detection MS Detection (MS/MS) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Quantification/Identification) data_acquisition->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low/No Signal? check_mode Is ESI in Negative Mode? start->check_mode mode_yes Yes check_mode->mode_yes mode_no No check_mode->mode_no check_source Are Source Parameters Optimized? mode_yes->check_source fix_mode Switch to Negative Mode mode_no->fix_mode source_yes Yes check_source->source_yes source_no No check_source->source_no check_sample Is Sample Concentration Adequate? source_yes->check_sample fix_source Tune Capillary Voltage, Gas Flows, Temp. source_no->fix_source sample_yes Yes check_sample->sample_yes sample_no No check_sample->sample_no check_system Check for System Clogs & Spray Stability sample_yes->check_system fix_sample Concentrate or Dilute Sample as Needed sample_no->fix_sample

Caption: Troubleshooting decision tree for low signal intensity.

References

Minimizing matrix effects in Notoginsenoside R3 quantification from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize matrix effects during the quantification of Notoginsenoside R3 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[2][3] In plasma, common sources of matrix effects include phospholipids, salts, and other endogenous components that can compete with this compound for ionization in the mass spectrometer's ion source.[4]

Q2: How can I assess the presence and extent of matrix effects in my assay?

A2: A common method to evaluate matrix effects is the post-extraction spike method.[5] This involves comparing the peak response of an analyte spiked into a pre-extracted blank plasma sample with the response of the analyte in a neat solution at the same concentration.[5] A significant difference between these responses indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[2][6] A dip or rise in the baseline signal upon injection of a blank plasma extract reveals the retention times at which ion suppression or enhancement occurs.[6]

Q3: What is the role of an internal standard (IS) in minimizing matrix effects?

A3: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration.[7] The IS helps to compensate for variability during sample preparation and for ion suppression or enhancement.[2][7] Ideally, a stable isotope-labeled (SIL) internal standard of this compound should be used, as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response as the analyte.[7] If a SIL-IS is not available, a structurally related compound, such as another ginsenoside (e.g., Ginsenoside Rg3), can be used.[8][9]

Q4: Which sample preparation technique is most effective for reducing matrix effects for this compound in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the plasma matrix. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all interfering phospholipids, potentially leading to significant matrix effects.[10] Using acetonitrile for precipitation generally results in cleaner extracts compared to methanol.[11]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by using immiscible solvents to partition the analyte from the matrix components.[4][12]

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix interferences as it provides the cleanest extracts.[13][14][15] It involves retaining the analyte on a solid sorbent while matrix components are washed away.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Results Inconsistent sample preparation; significant matrix effects.Ensure precise and consistent execution of the sample preparation protocol. Use a suitable internal standard, preferably a stable isotope-labeled one.[7] Evaluate and optimize the sample cleanup method (e.g., switch from PPT to SPE).
Ion Suppression or Enhancement Co-elution of matrix components with this compound.[1][6]Improve chromatographic separation to resolve the analyte from interfering peaks.[2] Enhance the sample cleanup procedure to remove interfering substances.[13]
Poor Peak Shape Column contamination or overload; inappropriate mobile phase.[1]Use a guard column and ensure adequate sample cleanup to protect the analytical column. Optimize the mobile phase composition and gradient.[7]
Low Analyte Recovery Inefficient extraction during sample preparation.Optimize the pH and solvent selection for LLE. For SPE, select the appropriate sorbent and optimize the wash and elution steps.[14][15]

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation methods for ginsenoside analysis in plasma.

Method Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) > 85%[8]87.1 - 94.1%[16]Simple, fast, inexpensive.May not effectively remove all interferences, leading to higher matrix effects.[10]
Liquid-Liquid Extraction (LLE) > 80%Variable, generally lower than PPT.Good for removing highly polar and non-polar interferences.Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE) > 88%[16]MinimalProvides the cleanest extracts and lowest matrix effects.[13][14]More complex, time-consuming, and expensive.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add a suitable internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[11]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add a suitable internal standard.

  • Add 800 µL of methyl tert-butyl ether (MTBE).[12]

  • Vortex for 10 minutes.[12]

  • Centrifuge at 16,000 x g for 5 minutes.[12]

  • Freeze the sample at -80°C for 4 hours to freeze the aqueous layer.[12]

  • Transfer the organic (upper) layer to a new tube.[12]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of 80% methanol with 0.1% formic acid.[12]

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[14]

  • Loading: Load 0.5 mL of the plasma sample (pre-treated with internal standard) onto the cartridge.[14]

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% (v/v) aqueous methanol solution to remove polar interferences.[14]

  • Elution: Elute this compound with 2 mL of methanol.[14]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 60°C.[14]

  • Reconstitution: Dissolve the residue in 100 µL of 50% (v/v) aqueous methanol solution.[14]

  • Analysis: Inject a 20 µL aliquot into the LC-MS/MS system.[14]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Prep Choose Method: - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction Plasma->Prep Extract Prepared Extract Prep->Extract Execute Protocol LC Chromatographic Separation (e.g., C18 column) Extract->LC MS Mass Spectrometry Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Review Data Review & Validation Quant->Review

Caption: Workflow for this compound quantification.

IonSuppression cluster_source ESI Source Droplet Charged Droplet Analyte_ion [Analyte+H]+ Droplet->Analyte_ion Successful Ionization Matrix_ion [Matrix+H]+ Droplet->Matrix_ion Competition for Charge/ Surface Area Analyte This compound Analyte->Droplet Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Matrix_ion->Analyte_ion Suppresses Analyte Signal

Caption: Mechanism of ion suppression in the ESI source.

DecisionTree Start Start: Select Sample Preparation Method Cleanliness High Sample Cleanliness Required? Start->Cleanliness Throughput High Throughput Needed? Cleanliness->Throughput No SPE Use Solid-Phase Extraction (SPE) Cleanliness->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) Throughput->LLE No PPT Use Protein Precipitation (PPT) Throughput->PPT Yes

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Maximizing Notoginsenoside R3 Extraction from Panax notoginseng

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Notoginsenoside R3 and other major saponins from Panax notoginseng.

Troubleshooting Guide

This section addresses common issues encountered during the extraction process in a question-and-answer format, offering targeted solutions.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Consider the following troubleshooting steps:

  • Raw Material Quality: The initial concentration of notoginsenosides in the plant material is crucial. The use of fresh P. notoginseng may result in a higher total saponin content compared to dried material[1][2]. Different parts of the plant also contain varying levels of specific saponins[3].

  • Extraction Method Optimization: Conventional methods like maceration or heat reflux are often less efficient. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Enzyme-Assisted Extraction (EAE) can significantly improve yields by disrupting plant cell walls and enhancing solvent penetration[4][5][6][7][8][9][10].

  • Solvent Selection and Concentration: The choice of solvent and its concentration is critical. Ethanol is a commonly used solvent, with concentrations between 70% and 90% often proving effective for saponin extraction[4][5][8][11]. The optimal concentration can vary depending on the specific notoginsenoside and the chosen extraction method.

  • Extraction Parameters: Time, temperature, and the solid-to-liquid ratio must be optimized. Prolonged extraction times do not always equate to higher yields and can lead to the degradation of target compounds or the extraction of impurities[5]. For UAE, factors like ultrasonic power and frequency also play a significant role[11][12][13].

  • Post-Extraction Processing: Inefficient purification can lead to loss of the target compound. The use of macroporous resins for enrichment and column chromatography for purification are common steps that need to be optimized for this compound[4][5][8].

Q2: I am observing significant variability in extraction yields between batches. How can I improve consistency?

A2: Batch-to-batch inconsistency is a common challenge. To address this:

  • Standardize Raw Material: Whenever possible, use raw material from the same source and harvest time. Document the plant part used and its pre-processing (e.g., fresh or dried, particle size).

  • Implement a Strict Protocol: Ensure all extraction parameters (solvent volume, temperature, time, etc.) are precisely controlled and documented for each batch.

  • Equipment Calibration: Regularly calibrate all equipment, including balances, temperature probes, and ultrasonicators, to ensure consistent performance.

  • Adopt a Design of Experiment (DoE) Approach: Utilize methodologies like Response Surface Methodology (RSM) to identify and control the most critical process parameters affecting yield, leading to a more robust and reproducible process[4][5][8][14].

Q3: My final product has a high level of impurities. What purification strategies can I employ?

A3: High impurity levels can interfere with quantification and downstream applications. Consider these purification strategies:

  • Solvent Partitioning: Perform liquid-liquid extraction to separate saponins from less polar compounds.

  • Macroporous Resin Chromatography: This is a highly effective step for the initial enrichment of total saponins from the crude extract. Different types of resins (e.g., D101, HPD-100, AB-8) have varying affinities for different saponins, so selection and optimization are key[2][4][5][8].

  • Column Chromatography: For higher purity, subsequent separation using silica gel, ODS (Octadecyl silane), or other specialized column chromatography is often necessary[4][5][8].

  • Recrystallization: For obtaining highly pure this compound, recrystallization from an appropriate solvent system can be a final, effective purification step[4][5][8].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of notoginsenosides.

Q1: What are the most effective modern extraction techniques for this compound?

A1: Several modern techniques have shown significant advantages over traditional methods:

  • Ultrasound-Assisted Extraction (UAE): This method uses the cavitation effect of ultrasound to disrupt cell walls, leading to shorter extraction times, reduced solvent consumption, and improved efficiency at lower temperatures, which is beneficial for thermally sensitive compounds[4][5][7][8][9][10].

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process. It can significantly reduce extraction time and solvent volume[6][15][16].

  • Enzyme-Assisted Extraction (EAE): This "green" technique employs enzymes like cellulase or pectinase to specifically break down the plant cell wall, facilitating the release of intracellular contents. It can be highly efficient and selective[17][18][19].

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent, SFE is a green and highly selective method. The solvent properties can be tuned by changing pressure and temperature. Often, a polar co-solvent like ethanol is added to enhance the extraction of saponins[20][21][22][23].

Q2: How do I choose the right solvent for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of the target notoginsenosides. Ethanol-water mixtures are widely used. The optimal ethanol concentration typically ranges from 40% to 90%[4][5][11][24][25]. A higher ethanol concentration may favor the extraction of less polar saponins. For greener alternatives, deep eutectic solvents (DES) are also being explored[26].

Q3: What analytical method is most suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other saponins.[3][27][28][29] Key considerations for HPLC analysis include:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with acetonitrile and water is common.

  • Detector: A UV detector set at around 202-203 nm is often employed[3][17]. Evaporative Light Scattering Detection (ELSD) is another option, especially for saponins that lack a strong UV chromophore[27].

Q4: Can this compound be degraded during extraction?

A4: Yes, saponins can be susceptible to degradation, particularly at high temperatures. Acidic or basic conditions can also lead to hydrolysis of the glycosidic bonds. Therefore, it is important to use milder extraction conditions, such as those offered by UAE or EAE at controlled temperatures, to minimize degradation[7][9][10][20].

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different extraction methods and their optimized parameters.

Table 1: Comparison of Different Extraction Methods for Total Saponins from P. notoginseng

Extraction MethodSolventKey ParametersTotal Saponin YieldReference
Conventional Reflux75% Ethanol-~10-12%[1]
Homogenate-Cold Leaching70% Ethanol->14%[1][2]
Ultrasound-Assisted86% EthanolTime: 1.5 h, Liquid-to-Solid Ratio: 19:1 mL/gNot specified for total saponins[4][5][8]
Formulated Surfactant with Ultrasound2% Triton X-114, 0.03% Gemini 16-5-16-High yields of individual saponins reported[30]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Saponins

Target SaponinEthanol Conc. (%)Liquid-to-Solid Ratio (mL/g)Extraction Time (h)Reference
Notoginsenoside Fc8619:11.5[4][5][8]
Flavonoids9020:11[11]
Total Saponins (from peduncles)7040:10.83 (50 min) x 3 times[12]

Table 3: Yields of Specific Notoginsenosides/Ginsenosides with Optimized Methods

CompoundExtraction MethodYield (mg/g)Reference
Notoginsenoside R1Formulated Surfactant + UAE28.66[30]
Ginsenoside Rg1Formulated Surfactant + UAE46.52[30]
Ginsenoside ReFormulated Surfactant + UAE12.91[30]
Ginsenoside Rb1Formulated Surfactant + UAE29.31[30]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Notoginsenoside Fc from P. notoginseng Leaves [4][5][8]

  • Sample Preparation: Screen powdered P. notoginseng leaves through a 40-mesh sieve.

  • Extraction:

    • Accurately weigh 2.00 g of the powdered leaves.

    • Add 38 mL of 86% ethanol solution (Liquid-to-Solid ratio of 19:1 mL/g).

    • Perform ultrasonic extraction for 1.5 hours.

  • Initial Processing:

    • Centrifuge the mixture.

    • Collect the supernatant and concentrate it to remove the ethanol.

  • Purification (Macroporous Resin):

    • Load the concentrated extract onto a pre-treated HPD-100 macroporous resin column.

    • Elute sequentially with deionized water and then 70% ethanol solution.

    • Collect the 70% ethanol fraction.

  • Further Purification (ODS Column Chromatography):

    • Concentrate the 70% ethanol fraction.

    • Dissolve the residue in methanol and load it onto an ODS column.

    • Elute with a gradient of methanol in water to obtain a fraction with >90% purity of Notoginsenoside Fc.

  • Recrystallization:

    • Perform recrystallization to achieve a purity of >95%.

  • Quantification:

    • Analyze the purity and concentration of Notoginsenoside Fc using HPLC with a C18 column and a mobile phase of methanol and water at a detection wavelength of 203 nm.

Protocol 2: Enzyme-Assisted Extraction (EAE) of Ginsenosides [17]

  • Sample Preparation: Use powdered P. notoginseng roots.

  • Enzymatic Hydrolysis:

    • Suspend the powdered root material in a suitable buffer.

    • Add a specific enzyme or a mixture of enzymes (e.g., Viscozyme, Cellulase, Termamyl). The optimal ratio of enzymes needs to be determined experimentally.

    • Incubate at the optimal temperature and pH for the chosen enzyme(s) for a defined period (e.g., 45 minutes).

  • Enzyme Deactivation:

    • Heat the mixture to deactivate the enzymes (e.g., 90°C for 2 hours).

  • Extraction:

    • Add ethanol to the mixture to a final concentration of 60%.

    • Perform extraction (e.g., maceration with stirring or sonication).

  • Processing and Quantification:

    • Filter or centrifuge the mixture to remove solid residues.

    • Concentrate the supernatant.

    • Quantify the ginsenoside content using HPLC.

Visualizations

Diagram 1: General Workflow for Notoginsenoside Extraction and Purification

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product & Analysis RawMaterial P. notoginseng (Fresh/Dried) Grinding Grinding & Sieving RawMaterial->Grinding Extraction Extraction (UAE, MAE, EAE, etc.) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration MacroporousResin Macroporous Resin Chromatography Concentration->MacroporousResin ColumnChrom Column Chromatography (ODS, Silica) MacroporousResin->ColumnChrom FinalProduct High-Purity This compound ColumnChrom->FinalProduct Analysis HPLC Analysis FinalProduct->Analysis

Caption: A generalized workflow illustrating the key stages from raw plant material to the final purified this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Start Low this compound Yield CheckRawMaterial Verify Raw Material Quality (Freshness, Plant Part) Start->CheckRawMaterial CheckMethod Review Extraction Method (Conventional vs. Modern) Start->CheckMethod OptimizeParams Optimize Extraction Parameters (Solvent, Time, Temp.) Start->OptimizeParams CheckPurification Evaluate Purification Steps (Resin, Column Efficiency) Start->CheckPurification Solution1 Source High-Quality Starting Material CheckRawMaterial->Solution1 Solution2 Switch to UAE, MAE, or EAE CheckMethod->Solution2 Solution3 Perform DoE for Optimization OptimizeParams->Solution3 Solution4 Optimize Resin Selection and Elution Conditions CheckPurification->Solution4

Caption: A logical diagram for troubleshooting the common issue of low this compound extraction yields.

References

Addressing Notoginsenoside R3 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Notoginsenoside R3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: The degradation of this compound, a triterpenoid saponin, is primarily influenced by three main factors during sample preparation:

  • pH: Extremes in pH, both acidic and alkaline conditions, can lead to the hydrolysis of the glycosidic bonds, resulting in the loss of sugar moieties and the formation of less polar degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and other chemical transformations.[1][2] Prolonged exposure to high temperatures during extraction or solvent evaporation should be avoided.

  • Enzymatic Activity: If the plant material is not properly handled and stored, endogenous enzymes such as β-glucosidases can hydrolyze the glycosidic linkages of this compound.[3][4]

Q2: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

A2: Lower than expected concentrations of this compound can stem from several issues during your experimental workflow. Consider the following possibilities:

  • Incomplete Extraction: The extraction solvent and method may not be optimal for fully extracting this compound from the sample matrix.

  • Degradation During Extraction: As mentioned in Q1, the extraction conditions (e.g., high temperature, harsh pH) might be causing degradation.

  • Improper Storage: Samples, extracts, or standard solutions that are not stored correctly (e.g., at room temperature, exposed to light) can lead to degradation over time.

  • Adsorption to Surfaces: Saponins can sometimes adsorb to glass or plastic surfaces, leading to a loss of analyte.

Q3: What are the recommended storage conditions for this compound standard solutions and prepared samples?

A3: To ensure the stability of your this compound standards and samples, it is crucial to store them under appropriate conditions. For long-term storage, it is recommended to keep them in a tightly sealed container, protected from light, and stored at or below -20°C. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inefficient extraction solvent.Optimize the extraction solvent. Methanol or ethanol are commonly used for saponin extraction.[1] Consider using a mixture of alcohol and water to improve extraction efficiency.
Insufficient extraction time or temperature.Increase the extraction time or temperature moderately. However, be cautious as excessive heat can lead to degradation.[1] Ultrasonic or microwave-assisted extraction can enhance efficiency at lower temperatures and shorter times.
Inappropriate solid-to-liquid ratio.Optimize the solid-to-liquid ratio to ensure complete wetting of the sample and efficient extraction.
Appearance of Unknown Peaks in Chromatogram Degradation of this compound.Review your sample preparation workflow for potential causes of degradation, such as exposure to high temperatures or extreme pH. Analyze a freshly prepared standard of this compound to confirm its retention time and purity.
Contamination.Ensure all glassware and solvents are clean and of high purity. Run a blank sample (solvent only) to check for contamination.
Poor Peak Shape in HPLC Analysis Inappropriate mobile phase composition.Optimize the mobile phase. A gradient elution with acetonitrile and water is often used for saponin analysis. The addition of a small amount of acid (e.g., formic acid or acetic acid) can sometimes improve peak shape.
Column overload.Dilute the sample and reinject.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. If necessary, replace the analytical column.
Inconsistent Results Between Replicates Inhomogeneous sample.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Inconsistent sample preparation.Follow the sample preparation protocol precisely for all replicates. Use calibrated pipettes and balances.
Instability of the analyte in the autosampler.If there is a long queue for analysis, consider keeping the autosampler tray cooled to prevent degradation of the prepared samples.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) to inactivate enzymes.[1] Grind the dried material into a fine powder.

  • Extraction:

    • Weigh an appropriate amount of the powdered sample.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Perform extraction using a suitable method such as sonication for 30-60 minutes at a controlled temperature (e.g., below 50°C).

  • Filtration and Concentration:

    • Centrifuge the extract and filter the supernatant.

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., below 50°C) to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

Protocol 2: Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a known amount of this compound standard. Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used for HPLC analysis.

  • Storage: Store the stock and working solutions in amber vials at -20°C.

Visualizations

Notoginsenoside_R3_Degradation_Pathway NR3 This compound Intermediate Partially Deglycosylated Intermediates NR3->Intermediate Hydrolysis (Acid/Base/Enzyme) Aglycone Protopanaxatriol (Aglycone) Intermediate->Aglycone Further Hydrolysis

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Drying Drying of Plant Material (Low Temperature) Grinding Grinding to Fine Powder Drying->Grinding Solvent Addition of Extraction Solvent Grinding->Solvent Extraction Ultrasonic/Microwave Extraction (Controlled Temperature) Solvent->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Low Temperature) Filtration->Concentration HPLC HPLC-UV/MS Analysis Concentration->HPLC

Caption: Recommended workflow for this compound analysis.

References

How to prevent Notoginsenoside R3 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Notoginsenoside R3 in stock solutions. The following information is based on best practices for handling similar saponin compounds, including other notoginsenosides.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my DMSO stock solution upon storage at -20°C. What should I do?

A1: Precipitation of compounds in DMSO at low temperatures is a common issue, as DMSO freezes at +18.5°C. While the small volume in vials may supercool, the compound can still crystallize out. To redissolve the precipitate, you can gently warm the vial to room temperature and sonicate or vortex it until the solution is clear. If precipitation persists, gentle heating in a water bath (37°C) may be necessary. To prevent this in the future, consider storing the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution with an aqueous buffer. How can I avoid this?

A2: This is a common phenomenon known as "salting out" or solvent-induced precipitation. This compound is likely much less soluble in aqueous solutions than in pure DMSO. To prevent this, consider using a co-solvent system. Prepare the final working solution by adding the DMSO stock to a vehicle containing solubilizing agents like PEG300, Tween-80, or cyclodextrins before adding the final aqueous component. It is crucial to add the components in a specific order and mix thoroughly at each step.

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: Based on data for structurally similar notoginsenosides like Notoginsenoside R1, the recommended primary solvent for stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store stock solutions in tightly sealed vials at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable, but be mindful of potential precipitation due to the freezing point of DMSO. Always protect solutions from light.

Q4: Can I use solvents other than DMSO to prepare my this compound stock solution?

A4: While DMSO is a common choice, other solvents can be used depending on the final application. For instance, ethanol can be a suitable solvent. However, the solubility of notoginsenosides in ethanol is generally lower than in DMSO. For in vivo studies, co-solvent formulations are often necessary. It is essential to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation in DMSO stock at -20°C DMSO freezing or compound crystallization at low temperature.1. Gently warm the vial to room temperature. 2. Vortex or sonicate until the solution is clear. 3. For future prevention, store at -80°C in smaller aliquots.
Precipitation upon dilution with aqueous buffer Poor solubility of this compound in aqueous solutions.1. Use a co-solvent system (e.g., DMSO, PEG300, Tween-80). 2. Add the DMSO stock to the co-solvents first, mix well, and then add the aqueous buffer. 3. Consider using a formulation with solubility enhancers like SBE-β-CD.
Cloudy or hazy solution after initial dissolution Incomplete dissolution or presence of insoluble impurities.1. Increase sonication time. 2. Gently warm the solution in a water bath (do not exceed 40°C to avoid degradation). 3. If cloudiness persists, centrifuge the solution and use the clear supernatant, noting the potential for a lower final concentration.
Precipitation over time at room temperature Solution instability or supersaturation.1. Prepare fresh solutions before each experiment. 2. Avoid preparing stock solutions at concentrations close to the solubility limit. 3. Store solutions at recommended low temperatures when not in immediate use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Storage: Aliquot the clear stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Aqueous Assays

This protocol is adapted from methods used for similar notoginsenosides to enhance aqueous solubility.

  • Prepare Co-Solvent Mixture: In a sterile tube, prepare a mixture of PEG300 and Tween-80. For example, for a final solution with 10% DMSO, 40% PEG300, and 5% Tween-80, first mix the PEG300 and Tween-80.

  • Add DMSO Stock: Add the required volume of your this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly by vortexing.

  • Final Aqueous Dilution: Slowly add the aqueous buffer or cell culture medium to the co-solvent mixture while vortexing to reach the final desired concentration of this compound. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

Quantitative Data Summary

The following table summarizes solubility data for the related compound Notoginsenoside R1, which can serve as a useful reference for this compound.

Solvent Solubility of Notoginsenoside R1 Reference
DMSO≥ 10 mg/mL[1]
DMF≥ 15 mg/mL[1]
Ethanol~0.1 mg/mL[1]
Water~1 mg/mL in PBS (pH 7.2)[1]

Visualizations

experimental_workflow Experimental Workflow for Preparing Aqueous Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot add_stock 6. Add DMSO Stock to Co-solvents aliquot->add_stock Use one aliquot prepare_cosolvent 5. Prepare Co-solvent Mix (e.g., PEG300 + Tween-80) prepare_cosolvent->add_stock mix_thoroughly 7. Mix Thoroughly add_stock->mix_thoroughly add_aqueous 8. Slowly Add Aqueous Buffer mix_thoroughly->add_aqueous final_mix 9. Final Vortex add_aqueous->final_mix

Caption: Workflow for preparing this compound stock and aqueous working solutions.

troubleshooting_logic Troubleshooting Logic for Precipitation precipitation Precipitation Observed check_storage Where did precipitation occur? precipitation->check_storage stock_solution In DMSO Stock Solution at -20°C check_storage->stock_solution working_solution During Aqueous Dilution check_storage->working_solution warm_sonicate Warm to RT and Sonicate stock_solution->warm_sonicate use_cosolvent Use a co-solvent system (PEG300, Tween-80) working_solution->use_cosolvent store_80 Store future aliquots at -80°C warm_sonicate->store_80 slow_addition Ensure slow addition of aqueous phase with vigorous mixing use_cosolvent->slow_addition

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: In Vivo Neuroprotection Studies with Notoginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the optimization of Notoginsenoside R3 (NGR3) for in vivo neuroprotection is currently limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related and well-studied notoginsenosides, such as Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NR2), as well as the broader Panax Notoginseng Saponins (PNS) mixture. Researchers should use this information as a starting point and conduct thorough dose-response and pharmacokinetic studies for NGR3.

Frequently Asked Questions (FAQs)

Q1: What are the typical dosage ranges for notoginsenosides in in vivo neuroprotection studies?

A1: Dosage for notoginsenosides can vary significantly based on the specific compound, animal model, and administration route. For closely related compounds like NGR1, dosages in rodent models of neurological disorders have ranged from 7.14 mg/kg/day to 40 mg/kg/day.[1][2] It is crucial to perform pilot studies to determine the optimal and non-toxic dose for this compound.

Q2: What are the common administration routes for in vivo studies of notoginsenosides?

A2: The most common administration routes for notoginsenosides in preclinical in vivo studies are oral gavage (intragastric administration) and intraperitoneal injection.[2] Intravenous administration has also been used to study the immediate effects and pharmacokinetics of these compounds.[3] The choice of administration route will depend on the experimental design, the desired bioavailability, and the clinical relevance of the intended application.

Q3: What are some common in vivo models used to assess the neuroprotective effects of notoginsenosides?

A3: A variety of in vivo models are used to investigate the neuroprotective properties of notoginsenosides. These include:

  • Ischemic Stroke Models: Middle Cerebral Artery Occlusion (MCAO) is a widely used model to mimic ischemic stroke in rodents.[4]

  • Neurodegenerative Disease Models: Animal models of Alzheimer's disease (e.g., APP/PS1 transgenic mice) and Parkinson's disease (e.g., MPTP-induced) are employed to study the effects on neurodegeneration.[2]

  • Diabetic Encephalopathy Models: db/db mice are used to investigate neuroprotection in the context of diabetes-related cognitive decline.

  • Hypoxic-Ischemic Brain Injury Models: These are particularly relevant for studying neonatal brain injury.

Q4: What are the known mechanisms of neuroprotection for notoginsenosides like NGR1 and the broader PNS?

A4: The neuroprotective effects of notoginsenosides are multifaceted and involve the modulation of several signaling pathways. Key mechanisms include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5][6]

  • Antioxidant Activity: Enhancement of endogenous antioxidant enzymes and activation of pathways like Nrf2.

  • Anti-apoptotic Effects: Regulation of apoptosis-related proteins to prevent neuronal cell death.[7]

  • Modulation of Signaling Pathways: Activation of pro-survival pathways such as PI3K/Akt and inhibition of detrimental pathways.[8][9]

  • Promotion of Neurogenesis: Stimulation of the birth of new neurons.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality in the animal cohort The dosage of this compound may be toxic.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose and gradually increase it while closely monitoring the animals for any adverse effects.
No observable neuroprotective effect The dosage may be too low, the treatment duration might be insufficient, or the administration route may result in poor bioavailability.Perform a dose-response study with a wider range of concentrations. Consider alternative administration routes that may improve bioavailability, such as intraperitoneal or intravenous injection, if appropriate for the study's goals. Extend the treatment duration based on the expected progression of the disease model.
High variability in experimental results Inconsistent drug preparation or administration. Animal-to-animal variability in metabolism.Ensure consistent and accurate preparation of the this compound solution for every administration. Standardize the administration technique to minimize variability. Increase the number of animals per group to improve statistical power.
Compound insolubility Notoginsenosides can have poor water solubility.Prepare the compound in a suitable vehicle. Common vehicles include saline with a small percentage of DMSO or Tween 80. Always test the vehicle alone as a control group to ensure it does not have any effects on its own.

Data Summary Tables

Table 1: Summary of In Vivo Dosages for Notoginsenoside R1, R2, and PNS

CompoundAnimal ModelDosageAdministration RouteObserved Neuroprotective Effects
Notoginsenoside R1 (NGR1) Heart Failure Mice7.14 mg/kg/dayOralCardioprotective effects mediated by the AMPK pathway.[1]
Notoginsenoside R1 (NGR1) Diabetic Alzheimer's Disease Mice40 mg/kg/dayIntragastricMitigated cognitive deficits and reduced amyloid-beta burden.[2]
Notoginsenoside R1 (NGR1) Sepsis-induced Acute Lung Injury Rats10 and 20 mg/kgNot SpecifiedAlleviated lung injury by reducing inflammatory cytokines.[6]
Notoginsenoside R2 (NR2) Diabetic Nephropathy Mice20 mg/kg/dayOralAmeliorated renal dysfunction and pathology.[7]
Panax Notoginseng Saponins (PNS) Cerebral Ischemia RatsNot SpecifiedNot SpecifiedProvided neuroprotection by inhibiting NgR1/RhoA/ROCK2 pathway.[4]

Experimental Protocols & Methodologies

A generalized protocol for an in vivo neuroprotection study using a notoginsenoside in a rodent model of ischemic stroke is provided below. This should be adapted for the specific compound and experimental question.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • MCAO Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery.

    • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

  • Drug Administration:

    • Prepare the Notoginsenoside solution in a suitable vehicle (e.g., 0.9% saline with 1% DMSO).

    • Administer the solution at the predetermined dose via the chosen route (e.g., intraperitoneal injection or oral gavage) at specified time points (e.g., immediately after reperfusion and daily thereafter).

  • Neurological Deficit Scoring: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At the end of the experiment, euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections (e.g., 2 mm thick).

    • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Molecular Analysis:

    • Collect brain tissue from the ischemic penumbra for further analysis.

    • Perform Western blotting or immunohistochemistry to assess the expression of proteins involved in relevant signaling pathways (e.g., PI3K/Akt, inflammatory markers).

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis & Interpretation animal_acclimatization Animal Acclimatization baseline_measurements Baseline Behavioral/Physiological Measurements animal_acclimatization->baseline_measurements randomization Randomization into Treatment Groups baseline_measurements->randomization disease_induction Induction of Neurological Injury (e.g., MCAO) randomization->disease_induction drug_administration This compound Administration (Specify Dose, Route, Frequency) disease_induction->drug_administration behavioral_tests Behavioral Assessments (e.g., Neurological Scoring) drug_administration->behavioral_tests tissue_collection Tissue Collection & Preparation behavioral_tests->tissue_collection histological_analysis Histological Analysis (e.g., Infarct Volume) tissue_collection->histological_analysis molecular_analysis Molecular & Biochemical Analysis (e.g., Western Blot, ELISA) tissue_collection->molecular_analysis data_analysis Statistical Analysis histological_analysis->data_analysis molecular_analysis->data_analysis conclusion Conclusion & Interpretation of Results data_analysis->conclusion

Caption: General experimental workflow for in vivo neuroprotection studies.

signaling_pathways cluster_pro_survival Pro-Survival Pathways cluster_anti_inflammatory Anti-inflammatory Pathways cluster_neuroprotection Neuroprotective Outcomes NGR1 Notoginsenoside R1/PNS PI3K_Akt PI3K/Akt Pathway NGR1->PI3K_Akt Nrf2 Nrf2 Pathway NGR1->Nrf2 AMPK AMPK Pathway NGR1->AMPK NF_kB Inhibition of NF-κB NGR1->NF_kB Inflammasome Inhibition of NLRP3 Inflammasome NGR1->Inflammasome Inhibited_Apoptosis Inhibited Neuronal Apoptosis PI3K_Akt->Inhibited_Apoptosis Promoted_Neurogenesis Promoted Neurogenesis PI3K_Akt->Promoted_Neurogenesis Reduced_Oxidative_Stress Reduced Oxidative Stress Nrf2->Reduced_Oxidative_Stress AMPK->Inhibited_Apoptosis Reduced_Inflammation Reduced Neuroinflammation NF_kB->Reduced_Inflammation Inflammasome->Reduced_Inflammation

Caption: Key neuroprotective signaling pathways modulated by NGR1 and PNS.

References

Validation & Comparative

Validating the Neuroprotective Effects of Panax Notoginseng Saponins Against Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Notoginsenoside R3: Scientific literature providing specific experimental data on the neuroprotective effects of this compound against oxidative stress is currently limited. This compound is a known saponin isolated from Panax notoginseng[1][2][3]. However, its biological activities in neuroprotection are not as extensively characterized as other related compounds from the same plant. This guide will therefore focus on the well-documented neuroprotective effects of Notoginsenoside R1 (NGR1) , a major and extensively studied saponin from Panax notoginseng, as a representative of this class of compounds.[4][5][6][7][8] We will compare its performance with another key ginsenoside, Rg1 , and two widely recognized neuroprotective agents from other natural sources: Resveratrol and Curcumin .

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in mitigating oxidative stress-induced neuronal damage.

Comparative Analysis of Neuroprotective Efficacy

Oxidative stress is a key pathological factor in a range of neurodegenerative diseases, leading to neuronal damage and death.[9] The compounds discussed here exhibit neuroprotective properties primarily through their antioxidant and anti-inflammatory activities. Below is a summary of their performance based on key experimental markers.

CompoundModel / InducerKey Efficacy MarkersObservations
Notoginsenoside R1 (NGR1) Spinal Cord Injury (in vivo) / H2O2 (in vitro)- ↑ SOD, GSH-Px activity - ↓ MDA levels - ↑ Cell Viability - ↓ Neuronal Apoptosis NGR1 significantly mitigates oxidative stress by enhancing endogenous antioxidant enzyme activity and reducing lipid peroxidation.[5] It also shows robust protection against neuronal apoptosis.
Ginsenoside Rg1 H2O2 (in vitro) / MCAO (in vivo)- ↓ ROS production - ↓ MDA level - ↑ SOD, CAT activity - ↑ Cell Viability Rg1 effectively reduces intracellular ROS and MDA levels, thereby protecting neurons from oxidative damage and subsequent apoptosis.[10][11] It has been shown to improve neurological function in animal models of cerebral ischemia.[10]
Resveratrol Glutamate (in vitro) / MCAO (in vivo)- ↓ ROS accumulation - ↑ SOD2 expression - ↓ MDA levels - ↓ Infarct Volume Resveratrol protects neurons by inducing the expression of mitochondrial superoxide dismutase (SOD2) and reducing oxidative damage.[12][13] It demonstrates significant neuroprotective effects in stroke models.[12]
Curcumin H2O2 (in vitro) / Chronic Cerebral Ischemia (in vitro)- ↓ ROS levels - ↑ SOD, CAT, GSH-Px activity - ↑ Cell Viability - ↓ Lipid Peroxidation Curcumin effectively scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, leading to reduced neuronal damage and apoptosis.[14][15][16]

Table 1: Comparison of Neuroprotective Efficacy Against Oxidative Stress. MCAO: Middle Cerebral Artery Occlusion; H2O2: Hydrogen Peroxide; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.

Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated through the modulation of several key signaling pathways that regulate cellular antioxidant responses and survival.

Notoginsenoside R1 (NGR1) Signaling

NGR1 has been shown to exert its neuroprotective effects by activating the Nrf2/ARE signaling pathway .[4][5] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under conditions of oxidative stress, NGR1 promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1). This leads to an enhanced cellular antioxidant defense.[5] Additionally, NGR1 has been reported to activate the PI3K/Akt and ERK1/2 pathways, which are critical for neuronal survival and are upstream of Nrf2 activation.[4][7]

NGR1_Signaling NGR1 Notoginsenoside R1 ER Estrogen Receptor NGR1->ER PI3K PI3K ER->PI3K ERK ERK1/2 ER->ERK Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 inactivates Keap1 ERK->Nrf2_Keap1 inactivates Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

NGR1 Signaling Pathway
Comparative Signaling Pathways

Ginsenoside Rg1, Resveratrol, and Curcumin also modulate similar pathways to confer neuroprotection against oxidative stress.

  • Ginsenoside Rg1: Activates the PPARγ and PI3K/Akt pathways, leading to the upregulation of antioxidant enzymes and suppression of inflammatory responses.[10] It can also inhibit the caspase-3/ROCK1/MLC signaling pathway to prevent apoptosis.[11]

  • Resveratrol: Induces the expression of SOD2 via the PI3K/Akt and GSK-3β/β-catenin signaling pathways.[13][17] It also activates the Nrf2/ARE pathway to enhance cellular antioxidant defenses.[18]

  • Curcumin: Exerts its effects through multiple pathways, including the activation of Nrf2 and the inhibition of the pro-inflammatory NF-κB pathway.[15][19] It can also upregulate the expression of Uncoupling Protein 2 (UCP2) to reduce mitochondrial ROS production.[14]

Experimental Protocols

Standardized experimental protocols are crucial for the validation and comparison of the neuroprotective effects of different compounds. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]

  • Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary cortical neurons) in a 96-well plate at a density of 1 x 10^5 cells per well and culture for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Notoginsenoside R1) for a specified duration (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate, to the cell culture and incubate for the desired period.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.[23][24][25]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol in a 96-well plate suitable for fluorescence measurement.

  • DCFH-DA Loading: After treatment, remove the culture medium and wash the cells with serum-free medium or PBS. Add 100 µL of DCFH-DA solution (typically 10-20 µM) to each well and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. ROS levels are expressed as the fold change in fluorescence intensity relative to the control group.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Nrf2 and HO-1.

  • Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system. Densitometry analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin.

Experimental and Methodological Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound against oxidative stress.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Endpoint Assays cluster_2 Data Analysis & Conclusion Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Pretreatment Pre-treatment with Test Compound Cell_Culture->Pretreatment Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2, Glutamate) Pretreatment->Oxidative_Stress Viability_Assay Cell Viability Assay (MTT / MTS) Oxidative_Stress->Viability_Assay ROS_Assay Intracellular ROS Measurement (DCFH-DA) Oxidative_Stress->ROS_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Oxidative_Stress->Western_Blot Data_Analysis Quantitative Data Analysis Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy and Mechanism Data_Analysis->Conclusion

References

A Comparative Analysis of Notoginsenoside R1 and Synthetic Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. As the global population ages, the prevalence of neurodegenerative diseases such as stroke, Alzheimer's, and Parkinson's disease continues to rise, demanding innovative therapeutic strategies. In this context, both natural compounds and synthetic molecules are being rigorously investigated for their potential to shield the nervous system from damage. This guide provides a detailed comparison of the efficacy of Notoginsenoside R1 (NR1), a prominent saponin from Panax notoginseng, with established synthetic neuroprotective compounds, namely Edaravone and DL-3-n-butylphthalide (NBP).

Executive Summary

Notoginsenoside R1, a natural product, and synthetic compounds like Edaravone and NBP exhibit significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. While direct comparative clinical trials are limited, preclinical data provides a basis for evaluating their relative efficacy and mechanisms of action. Edaravone is a potent free radical scavenger, and NBP demonstrates multi-target effects including anti-inflammatory and anti-apoptotic actions. Notoginsenoside R1 also possesses a broad spectrum of neuroprotective activities, notably modulating critical signaling pathways to promote neuronal survival and regeneration.

Performance Comparison: Notoginsenoside R1 vs. Synthetic Compounds

The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the neuroprotective efficacy of Notoginsenoside R1, Edaravone, and NBP in models of cerebral ischemia.

Table 1: Reduction in Infarct Volume

CompoundAnimal ModelDosageRoute of AdministrationReduction in Infarct Volume (%)Reference
Notoginsenoside R1 Rat (MCAO/R)10, 20, 40 mg/kgIntraperitonealSignificant dose-dependent reduction[1]
Panax notoginseng Saponins (PNS) Rat (MCAO)100, 200 mg/kgIntraperitoneal~44% and ~28% reduction respectively[2]
Edaravone Rat (MCAO)3 mg/kgIntravenousSignificant reduction[3][4]
DL-3-n-butylphthalide (NBP) Mouse (pMCAO)100 mg/kgIntraperitonealSignificant reduction[5]

Table 2: Improvement in Neurological Deficit Scores

CompoundAnimal ModelAssessment ScaleImprovement in Neurological ScoreReference
Notoginsenoside R1 Rat (MCAO/R)Neurological deficit scoresSignificant improvement[1]
Panax notoginseng Saponins (PNS) Rat (MCAO)Neurobehavioral scoresSignificant improvement (dose-dependent)[2]
Edaravone Human (AIS)Modified Rankin Scale (MRS)72% with favorable outcome (MRS ≤2) vs. 40% in placebo[6]
DL-3-n-butylphthalide (NBP) Rat (I/R)Neurological scoresProfound decrease[7]

Table 3: Effects on Biomarkers of Oxidative Stress and Inflammation

CompoundModelBiomarkerEffectReference
Notoginsenoside R1 PC12 cells (Aβ-induced)Reactive Oxygen Species (ROS)Inhibition[8]
Notoginsenoside R1 Rat (Renal I/R)MDA, protein carbonyl, 8-hydroxyguanineDown-regulation[9]
Edaravone Rat (SCI)Malondialdehyde (MDA)Lowering of expression[10]
Edaravone Human (AIS)Free radicalsScavenging[6]
DL-3-n-butylphthalide (NBP) Rat (I/R)ROS, MDADecreased levels[7]
DL-3-n-butylphthalide (NBP) Rat (I/R)IL-6, IL-1β, TNF-αInhibition of expression[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This widely used animal model simulates ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Occlusion: The right middle cerebral artery (MCA) is occluded by inserting a nylon monofilament into the internal carotid artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for blood reperfusion.

  • Treatment: Notoginsenoside R1, Edaravone, or NBP is administered at specified doses and times relative to the ischemic event (e.g., intraperitoneally immediately after reperfusion).

  • Assessment of Infarct Volume: 24 to 48 hours post-MCAO, rat brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using imaging software.

  • Neurological Deficit Scoring: Neurological function is assessed using a graded scoring system to evaluate motor and sensory deficits.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This cell-based model mimics the ischemic conditions of a stroke at the cellular level.

  • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12) are cultured under standard conditions.

  • Oxygen-Glucose Deprivation: The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to induce cellular stress.

  • Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.

  • Treatment: The neuroprotective compound is added to the culture medium before, during, or after OGD.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Notoginsenoside R1 and synthetic compounds are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Notoginsenoside R1 Signaling Pathways

Notoginsenoside R1 exerts its neuroprotective effects through multiple pathways, including the activation of pro-survival signaling and the inhibition of apoptotic cascades.

Notoginsenoside_R1_Signaling NR1 Notoginsenoside R1 ER Estrogen Receptors NR1->ER PI3K PI3K ER->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR JNK JNK Akt->JNK | CREB CREB Akt->CREB Nrf2 Nrf2 Akt->Nrf2 Apoptosis Apoptosis mTOR->Apoptosis JNK->Apoptosis BDNF BDNF CREB->BDNF Neurogenesis Neurogenesis BDNF->Neurogenesis Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress | Synthetic_Compounds_Signaling cluster_Edaravone Edaravone cluster_NBP DL-3-n-butylphthalide (NBP) Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Nrf2_E Nrf2 Edaravone->Nrf2_E Oxidative_Stress_E Oxidative Stress ROS->Oxidative_Stress_E HO1_E HO-1 Nrf2_E->HO1_E HO1_E->Oxidative_Stress_E Inhibits NBP NBP NFkB NF-κB Pathway NBP->NFkB Inhibits JNK_NBP JNK Pathway NBP->JNK_NBP Down-regulates Keap1_Nrf2 Keap1/Nrf2 Pathway NBP->Keap1_Nrf2 Inflammation Neuroinflammation NFkB->Inflammation Caspases Caspase-3, -9 JNK_NBP->Caspases Apoptosis_NBP Apoptosis Caspases->Apoptosis_NBP Antioxidant_Response Antioxidant Response Keap1_Nrf2->Antioxidant_Response

References

Reproducibility of Anti-Apoptotic Effects of Notoginsenosides In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-apoptotic effects of notoginsenosides, specifically focusing on Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NGR2), due to the greater availability of published data compared to Notoginsenoside R3. The aim is to offer an objective overview of their performance, supported by experimental data and detailed methodologies, to aid in the assessment of their reproducibility and therapeutic potential.

Comparative Efficacy of Notoginsenosides in Mitigating Apoptosis

The anti-apoptotic potential of notoginsenosides has been evaluated in various in vitro models, consistently demonstrating a protective effect against diverse apoptotic stimuli. The following tables summarize key quantitative data from representative studies, comparing the effects of NGR1 and NGR2 to control conditions.

Table 1: Effect of Notoginsenoside R1 on Apoptosis of H9c2 Cardiomyocytes

Treatment GroupApoptosis Rate (%)Fold Change vs. H/RBcl-2 Expression (relative)Bax Expression (relative)Caspase-3 Expression (relative)Reference
ControlNot Reported-~1.0~1.0~1.0[1]
Hypoxia/Reoxygenation (H/R)~45%1.0~0.4~2.5~2.8[1]
H/R + NGR1 (Low Dose)~30%~0.67~0.6~1.8~2.0[1]
H/R + NGR1 (High Dose)~15%~0.33~0.9~1.2~1.3[1]

Table 2: Effect of Notoginsenoside R2 on Aβ25-35-Induced Neuronal Apoptosis

Treatment GroupApoptosis Rate (%)Cleaved Caspase-3 Expression (relative)Reference
Control~5%~1.0[2]
Aβ25-35~30%~3.5[2]
Aβ25-35 + NGR2~15%~1.5[2]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the studies.

Cell Culture and Induction of Apoptosis
  • Cell Lines: H9c2 rat cardiomyocytes or primary rat cortical neurons are commonly used.[1][2]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Apoptosis:

    • Hypoxia/Reoxygenation (H/R) Injury: H9c2 cells are subjected to hypoxia for a defined period (e.g., 4 hours) in a glucose-free, serum-free medium in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2), followed by reoxygenation with normal culture medium for another period (e.g., 24 hours).[1]

    • Amyloid-β (Aβ25-35) Treatment: Primary neurons are treated with aggregated Aβ25-35 oligomers (e.g., 20 µM) for a specified duration (e.g., 24 hours) to induce apoptosis.[2]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis.[3]

    • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in 1X binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This assay detects DNA fragmentation, a hallmark of apoptosis.[1]

    • Cells are fixed with 4% paraformaldehyde.

    • The cells are permeabilized with a solution containing Triton X-100.

    • The cells are incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.

    • The nuclei are counterstained with a DNA-binding dye like DAPI.

    • The cells are visualized under a fluorescence microscope. TUNEL-positive nuclei indicate apoptotic cells.

Western Blot Analysis

Western blotting is used to quantify the expression of apoptosis-related proteins.[1][2]

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like GAPDH) overnight at 4°C.

  • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizing Experimental and Logical Relationships

To better understand the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_culture Cell Seeding & Culture induce_apoptosis Induction of Apoptosis (e.g., H/R, Aβ25-35) cell_culture->induce_apoptosis control Control Group cell_culture->control add_notoginsenoside Notoginsenoside Treatment induce_apoptosis->add_notoginsenoside apoptosis_assay Apoptosis Assays (Annexin V/PI, TUNEL) add_notoginsenoside->apoptosis_assay western_blot Western Blot Analysis (Bcl-2, Bax, Caspase-3) add_notoginsenoside->western_blot control->apoptosis_assay control->western_blot data_analysis Data Analysis & Comparison apoptosis_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro anti-apoptosis studies.

signaling_pathway cluster_extrinsic Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_intervention Intervention stimulus e.g., H/R, ox-LDL, Aβ pi3k PI3K stimulus->pi3k inhibits bax Bax (Pro-apoptotic) stimulus->bax activates akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates caspase3 Caspase-3 (Executioner) akt->caspase3 inhibits bcl2->bax inhibits bax->caspase3 activates apoptosis Apoptosis caspase3->apoptosis ngr Notoginsenoside R1/R2 ngr->pi3k activates

Caption: Key signaling pathways in notoginsenoside-mediated anti-apoptosis.

Conclusion

The available in vitro data strongly suggest that notoginsenosides, particularly NGR1 and NGR2, possess reproducible anti-apoptotic properties across different cell types and injury models.[1][2] Their mechanism of action often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, leading to the regulation of Bcl-2 family proteins and subsequent inhibition of caspase activation.[1][4] The provided experimental protocols and data tables offer a framework for researchers to replicate and build upon these findings. Further investigations are warranted to explore the full therapeutic potential of these compounds and to directly compare the efficacy of different notoginsenoside subtypes.

References

A Comparative Guide to Identifying Protein Targets of Notoginsenoside R3: A Focus on Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notoginsenoside R3 (NGR3), a saponin isolated from Panax notoginseng, has garnered interest for its potential therapeutic applications. However, a critical step in elucidating its mechanism of action is the identification of its direct molecular binding targets. While various biophysical and computational techniques can be employed for this purpose, Surface Plasmon Resonance (SPR) offers a powerful, label-free, and real-time approach to characterize molecular interactions.

This guide provides a comparative overview of SPR and other common target identification methods, offering insights into their principles, experimental protocols, and relative advantages and disadvantages. Due to the current lack of publicly available data on the direct binding targets of this compound, this guide will focus on the methodologies that can be applied to identify these targets.

Comparison of Target Identification Methods

The selection of an appropriate method for identifying protein targets of a small molecule like this compound depends on various factors, including the availability of a modified ligand, the desired throughput, and the type of data required (e.g., binding affinity, kinetics, or structural information).

MethodRequires Ligand Modification?Data OutputThroughputKey AdvantagesKey Disadvantages
Surface Plasmon Resonance (SPR) No (for analyte)Binding Affinity (K D), Kinetics (k a , k d)Medium to HighReal-time, label-free, provides kinetic data, high sensitivity.Requires immobilization of one binding partner, potential for mass transport limitations.
Drug Affinity Responsive Target Stability (DARTS) NoTarget IdentificationLow to MediumDoes not require modification of the small molecule, can be performed with complex cell lysates.Indirect method, may not work for all protein-ligand interactions, requires target validation.
Affinity Chromatography-Mass Spectrometry (AC-MS) YesTarget IdentificationLow to MediumCan identify targets from complex mixtures, provides direct evidence of binding.Requires chemical synthesis of an affinity probe, potential for non-specific binding.
In Silico Molecular Docking NoPredicted Binding Pose and AffinityHighCost-effective, provides structural insights into the binding mode, high throughput.Predictions require experimental validation, accuracy depends on the quality of protein structures and scoring functions.

Illustrative Quantitative Binding Data

While specific binding data for this compound is not yet available, the following table illustrates how quantitative data from SPR and other methods would be presented. This data is hypothetical and serves as an example for comparison.

Target ProteinMethodLigandK D (μM)k a (M⁻¹s⁻¹)k d (s⁻¹)
Hypothetical Kinase 1 SPRThis compound5.21.2 x 10⁴6.2 x 10⁻²
Hypothetical Kinase 1 ITCThis compound6.8--
Hypothetical Receptor 2 SPRThis compound12.55.8 x 10³7.2 x 10⁻²
Hypothetical Receptor 2 Molecular DockingThis compound15.0 (Predicted)--

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.

Protocol for Small Molecule-Protein Interaction Analysis:

  • Protein Immobilization:

    • The target protein is immobilized onto a sensor chip. Common immobilization chemistries include amine coupling, thiol coupling, or capture-based methods (e.g., using His-tagged proteins).

    • The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5 for amine coupling) and injected over the activated sensor surface.

    • The surface is then deactivated to block any remaining active sites.

  • Analyte Preparation:

    • This compound is dissolved in a suitable running buffer (e.g., HBS-EP+ buffer) to create a stock solution.

    • A series of dilutions of the analyte are prepared to determine the concentration-dependent binding.

  • Binding Analysis:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of this compound are injected sequentially over the immobilized protein surface.

    • The association of the analyte to the ligand is monitored in real-time.

    • After the association phase, the running buffer is flowed again to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.

Protocol for Target Identification:

  • Cell Lysate Preparation:

    • Cells or tissues of interest are lysed to obtain a complex protein mixture.

    • The lysate is clarified by centrifugation to remove cellular debris.

  • Compound Incubation:

    • The cell lysate is divided into aliquots.

    • Aliquots are treated with either this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion:

    • A protease (e.g., thermolysin or pronase) is added to each aliquot.

    • The digestion is allowed to proceed for a specific time at a controlled temperature.

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • The digestion is stopped, and the samples are resolved by SDS-PAGE.

    • Protein bands that are more prominent in the this compound-treated sample compared to the control are excised.

    • The proteins in the excised bands are identified by mass spectrometry.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing a modified version of the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

Protocol for Target Identification:

  • Synthesis of Affinity Probe:

    • A derivative of this compound containing a linker and a reactive group (e.g., biotin or an alkyne for click chemistry) is synthesized.

  • Immobilization of the Probe:

    • The affinity probe is immobilized onto a solid support (e.g., streptavidin-coated beads for a biotinylated probe).

  • Affinity Pull-Down:

    • The immobilized probe is incubated with a cell lysate to allow for the binding of target proteins.

    • The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Identification:

    • The bound proteins are eluted from the beads.

    • The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Target Prediction:

  • Preparation of Ligand and Protein Structures:

    • A 3D structure of this compound is generated and optimized.

    • The 3D structures of potential protein targets are obtained from databases like the Protein Data Bank (PDB) or generated using homology modeling.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide) is used to predict the binding pose of this compound within the binding site of the target protein.

    • The software calculates a docking score, which is an estimation of the binding affinity.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • The docking scores are used to rank potential targets.

  • Experimental Validation:

    • The top-ranked predicted targets require experimental validation using methods like SPR or other biophysical assays.

Visualizing the Methodologies

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis Immobilize Protein Immobilize Protein Inject Analyte Inject Analyte Immobilize Protein->Inject Analyte Prepare Analyte (NGR3) Prepare Analyte (NGR3) Prepare Analyte (NGR3)->Inject Analyte Monitor Binding Monitor Binding Inject Analyte->Monitor Binding Data Processing Data Processing Monitor Binding->Data Processing Binding Affinity & Kinetics Binding Affinity & Kinetics Data Processing->Binding Affinity & Kinetics

Target_ID_Comparison This compound This compound SPR SPR This compound->SPR DARTS DARTS This compound->DARTS AC_MS AC_MS This compound->AC_MS Docking Docking This compound->Docking Kinetics Kinetics SPR->Kinetics Target_ID Target_ID DARTS->Target_ID AC_MS->Target_ID Predicted_Target Predicted_Target Docking->Predicted_Target

Signaling_Pathway This compound This compound Unknown Direct Target(s) Unknown Direct Target(s) This compound->Unknown Direct Target(s) Signaling Cascade Signaling Cascade Unknown Direct Target(s)->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Validating Saponin Biomarkers for Panax notoginseng Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An initial investigation into Notoginsenoside R3 as a quality biomarker for Panax notoginseng reveals a significant data gap in the current scientific literature. While this compound is a known constituent of Panax notoginseng, there is limited research validating its correlation with the herb's quality attributes.[1][2][3][4][5] In contrast, Notoginsenoside R1 is extensively studied and widely accepted as a key biomarker for the quality control and authentication of Panax notoginseng.[6][7][8][9][10] This guide, therefore, focuses on Notoginsenoside R1 as the primary biomarker and provides a comparative analysis with other major saponins to offer a comprehensive framework for quality assessment.

This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the current standards and methodologies for validating the quality of Panax notoginseng using key chemical markers.

Comparative Analysis of Major Saponin Biomarkers

The quality of Panax notoginseng is often determined by the content of its major bioactive saponins. Notoginsenoside R1, along with ginsenosides Rg1, Re, Rb1, and Rd, are considered the primary markers for quality assessment.[8][11] The concentrations of these saponins can vary significantly based on the geographical origin and cultivation practices, which in turn affects the therapeutic efficacy of the raw material.

Below is a summary of quantitative data from a study assessing Panax notoginseng from different regions, highlighting the content of these key saponins.

Table 1: Comparative Content of Major Saponins in Panax notoginseng from Various Production Areas

SaponinAverage Content (mg/g)Content Range (mg/g)
Notoginsenoside R111.85.2 - 18.4
Ginsenoside Rg125.715.3 - 36.1
Ginsenoside Re4.12.1 - 6.1
Ginsenoside Rb130.518.9 - 42.1
Ginsenoside Rd3.91.7 - 6.1

Data synthesized from studies on Panax notoginseng from different geographical locations. The exact values can vary based on specific batches and analytical methods.

A study on Panax notoginseng from different regions also highlighted a significant positive correlation between the content of Notoginsenoside R1 and Ginsenoside Rd with the anticoagulant activity of the herb, indicating their direct contribution to its therapeutic effects.[8]

Experimental Protocols for Biomarker Quantification

Accurate and validated analytical methods are crucial for the reliable quantification of saponin biomarkers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Table 2: HPLC Method for Simultaneous Determination of Major Saponins in Panax notoginseng

ParameterDescription
Instrumentation High-Performance Liquid Chromatography system with a UV detector.
Column Zorbax Bonus-RP column (150 x 4.6 mm, 5.0 µm).[12]
Mobile Phase Gradient elution with 5mM ammonium acetate aqueous solution (A), water (B), and acetonitrile (C).[12]
Flow Rate 1.5 mL/min.[12]
Column Temperature 30°C.[12]
Detection Wavelength 203 nm for saponins.[12]
Sample Preparation 0.3 g of powdered Panax notoginseng is accurately weighed, and 25 mL of 100% methanol is added. The sample is stored overnight and then ultrasonicated for 30 minutes before analysis.[8]
Reference Standards Accurately weighed reference compounds of Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Re, Ginsenoside Rb1, and Ginsenoside Rd are dissolved in methanol to prepare standard stock solutions.[8]

The validation of this HPLC method has demonstrated good linearity (R² > 0.9990) for all analyzed saponins.[6] The limits of detection (LOD) and quantification (LOQ) were found to be less than 1.33 µg/mL and 5.12 µg/mL, respectively, with an overall precision (RSD) of less than 3%.[12]

For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also employed, particularly for pharmacokinetic studies.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for validating a chemical biomarker for the quality assessment of Panax notoginseng.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Quantification cluster_2 Phase 3: Data Analysis & Validation raw_material Raw Material (Panax notoginseng) grinding Grinding & Sieving raw_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration hplc HPLC / UPLC-MS Analysis filtration->hplc Inject Sample data_acquisition Data Acquisition (Chromatograms) hplc->data_acquisition quantification Quantification (vs. Reference Standards) data_acquisition->quantification statistical_analysis Statistical Analysis (Correlation with Quality) quantification->statistical_analysis Concentration Data validation Biomarker Validation statistical_analysis->validation bioactivity_assay Bioactivity Assay (e.g., Anticoagulant Activity) bioactivity_assay->statistical_analysis

Caption: Workflow for Biomarker Validation in Panax notoginseng.

Signaling Pathways

While the direct signaling pathways modulated by this compound are not well-documented, the saponins from Panax notoginseng, as a whole, are known to exert their pharmacological effects through various molecular targets. For instance, ginsenosides R1, Rg1, Re, Rb1, and Rd have been shown to suppress inflammatory responses by inhibiting the NF-κB activation and signaling pathways. Further research is needed to elucidate the specific molecular interactions of this compound.

The following diagram provides a simplified representation of the inhibitory action of Panax notoginseng saponins on the NF-κB signaling pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nf_kb_ikb Phosphorylates IκB nf_kb NF-κB (Active) nf_kb_ikb->nf_kb IκB Degradation nucleus Nucleus nf_kb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription pn_saponins Panax notoginseng Saponins (R1, Rg1, Re, Rb1, Rd) pn_saponins->ikb_kinase Inhibition

Caption: Inhibition of NF-κB Pathway by Panax notoginseng Saponins.

References

Comparative Metabolic Stability of Notoginsenoside R3 and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of the metabolic stability of Notoginsenoside R3 and its key isomers, 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3. Due to the limited direct experimental data on this compound, this comparison draws upon available information for its isomers and related notoginsenosides to infer its likely metabolic profile.

This compound and its isomers, primarily the 20(S) and 20(R) epimers of Ginsenoside Rg3, are dammarane-type triterpenoid saponins found in Panax notoginseng. While structurally similar, these isomers can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties, largely influenced by their metabolic stability.

Executive Summary of Comparative Metabolic Stability

The primary metabolic pathway for these ginsenosides appears to be deglycosylation, a process predominantly carried out by intestinal bacteria rather than hepatic enzymes[1][3]. This suggests that the initial and most significant metabolic events for these compounds occur in the gut, leading to the formation of metabolites like Ginsenoside Rh2 and protopanaxadiol[3].

Quantitative Data on Metabolic Stability

The following table summarizes the available quantitative data on the metabolic stability of this compound's isomers. It is important to note the absence of direct data for this compound.

CompoundTest SystemKey FindingsReference
This compound Human Liver MicrosomesData not available. Inferred to be relatively stable based on data from related notoginsenosides.-
20(S)-Ginsenoside Rg3 Human Intestinal BacteriaRapidly transformed to 20(S)-Ginsenoside Rh2 and 20(S)-protopanaxadiol. Transformation was 19-fold faster than that of the 20(R) epimer.[3]
20(R)-Ginsenoside Rg3 Human Intestinal BacteriaSlowly transformed to 20(R)-Ginsenoside Rh2 and 20(R)-protopanaxadiol.[3]
20(S)-Ginsenoside Rg3 Rat Plasma (in vivo)Half-life (t½) of 6.38 ± 1.72 hours after oral administration of Sheng-Mai-San extract.[4]
20(R)-Ginsenoside Rg3 Rat Plasma (in vivo)Half-life (t½) of 4.45 ± 0.98 hours after oral administration of Sheng-Mai-San extract.[4]
Notoginsenoside R1 Human Liver S9/MicrosomesRemained intact over a 1-hour incubation period, indicating high stability.[1][2]

Metabolic Pathways

The metabolism of Ginsenoside Rg3 isomers is primarily characterized by the stepwise removal of sugar moieties (deglycosylation) by intestinal microflora. This process significantly alters the bioactivity and permeability of the compounds.

metabolic_pathways Rg3_S 20(S)-Ginsenoside Rg3 Rh2_S 20(S)-Ginsenoside Rh2 Rg3_S->Rh2_S Deglycosylation (Intestinal Bacteria) PPD_S 20(S)-Protopanaxadiol Rh2_S->PPD_S Deglycosylation (Intestinal Bacteria) Rg3_R 20(R)-Ginsenoside Rg3 Rh2_R 20(R)-Ginsenoside Rh2 Rg3_R->Rh2_R Deglycosylation (Intestinal Bacteria) PPD_R 20(R)-Protopanaxadiol Rh2_R->PPD_R Deglycosylation (Intestinal Bacteria)

Metabolic pathways of 20(S)- and 20(R)-Ginsenoside Rg3.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability studies. Below are generalized protocols for liver microsomal and plasma stability assays, which can be adapted for this compound and its isomers.

Liver Microsomal Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of a compound by phase I enzymes, primarily cytochrome P450s (CYPs).

1. Materials:

  • Test compound (this compound or isomer)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture to achieve the final desired concentration (typically 1-10 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., ACN) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated analytical method, such as LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution E Add Test Compound A->E B Prepare Liver Microsome and Buffer Mixture D Pre-warm Microsome Mixture (37°C) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F D->E E->F G Incubate at 37°C with Shaking F->G H Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) G->H I Terminate Reaction (Cold Acetonitrile + IS) H->I J Centrifuge to Precipitate Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and Clint K->L

Experimental workflow for a liver microsomal stability assay.
Plasma Stability Assay

This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes.

1. Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Internal standard

2. Procedure:

  • Prepare a stock solution of the test compound.

  • Spike the test compound into pre-warmed (37°C) human plasma to the desired final concentration.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding a cold organic solvent with an internal standard.

  • Process the samples (e.g., vortex, centrifuge) to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of remaining compound versus time to assess the stability profile.

Conclusion

The comparative analysis of the metabolic stability of this compound and its isomers, 20(S)- and 20(R)-Ginsenoside Rg3, reveals a significant role for stereochemistry in their metabolic fate. The 20(S) isomer of Ginsenoside Rg3 is metabolized much more rapidly by intestinal bacteria than its 20(R) counterpart. While direct experimental data on the hepatic metabolic stability of this compound is lacking, evidence from related notoginsenosides suggests it is likely to be relatively stable in the liver.

For drug development professionals, these findings underscore the importance of considering both stereochemistry and the role of gut microbiota in the metabolism of ginsenosides. Further in vitro studies using human liver microsomes are warranted to definitively determine the hepatic metabolic stability of this compound and to fully elucidate any potential for drug-drug interactions mediated by cytochrome P450 enzymes.

References

Safety Operating Guide

Navigating the Disposal of Notoginsenoside R3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific Notoginsenoside R3 product in use. In the absence of a specific SDS, information from similar compounds, such as Notoginsenoside R1 and R2, can offer guidance. Notoginsenoside R2 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1].

Key safety precautions during handling and initial waste collection include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and safety glasses.

  • Avoid Dust Formation: Handle solid this compound in a way that minimizes dust generation[2].

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood[2].

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal[2].

Segregation and Storage of this compound Waste

Proper segregation and storage of chemical waste are fundamental to safe laboratory operations. This compound waste should be managed as hazardous chemical waste.

Key Storage Guidelines:

  • Designated Satellite Accumulation Area (SAA): Store all hazardous waste in a designated SAA within the laboratory[3].

  • Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and associated hazards.

  • Container Integrity: Use leak-proof, tightly sealed containers compatible with the waste type. For solid waste, a securely sealed plastic bag or bottle is appropriate. For solutions, use a sealed bottle, taking care to avoid mixing with incompatible chemicals[4].

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. In particular, keep it separate from strong oxidizing agents[2].

The following table summarizes the key quantitative data and classifications relevant to the disposal of Notoginsenoside compounds.

ParameterClassification/GuidelineSource
Acute Oral Toxicity Category 4 (Harmful if swallowed) for R-Notoginsenoside R2[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects) for R-Notoginsenoside R2[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[1][2]

Disposal Workflow for this compound

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The following diagram illustrates the decision-making process for handling this compound waste.

NotoginsenosideR3_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (e.g., powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in solvents) waste_type->liquid Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container solid_container Place in a labeled, sealed plastic bag or container solid->solid_container liquid_container Collect in a labeled, sealed, compatible waste bottle liquid->liquid_container segregate Segregate from Incompatible Wastes (e.g., strong oxidizing agents) solid_container->segregate liquid_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa pickup Arrange for Hazardous Waste Pickup by authorized personnel saa->pickup end End: Proper Disposal pickup->end triple_rinse Triple rinse the container. Collect the first rinse as chemical waste. empty_container->triple_rinse deface_label Deface or remove the original label triple_rinse->deface_label dispose_container Dispose of the clean, defaced container in regular trash or glass recycling deface_label->dispose_container

Figure 1. A workflow diagram for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify the waste as either solid (unused reagent, contaminated wipes, etc.) or liquid (solutions).

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Specifically, avoid contact with strong oxidizing agents[2].

  • Containment:

    • Solid Waste: Place solid this compound waste into a clearly labeled, sealable container (e.g., a screw-top wide-mouth bottle or a heavy-duty plastic bag).

    • Liquid Waste: Collect liquid waste containing this compound in a designated, labeled, and sealed waste container. Ensure the container is made of a material compatible with the solvent used.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Harmful," "Toxic to Aquatic Life").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[3].

    • The SAA should be away from general laboratory traffic and drains.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash[5][6].

  • Empty Container Disposal:

    • For empty containers that held this compound, triple rinse them with a suitable solvent[7].

    • The first rinseate should be collected and disposed of as hazardous liquid waste[7]. Subsequent rinses can typically be disposed of down the drain, but consult your institutional guidelines[7].

    • After rinsing, deface the original label on the container and dispose of it in the appropriate solid waste stream (e.g., broken glass box or regular trash)[6].

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended disposal method is incineration by a licensed hazardous waste facility.

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific waste disposal policies and procedures.

References

Comprehensive Safety and Handling Guide for Notoginsenoside R3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Notoginsenoside R3 in a laboratory setting. The following procedures are based on best practices for handling chemical compounds of this nature, ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential absorption.
Eye Protection Chemical safety goggles or glassesProtects eyes from splashes or airborne particles of the compound.
Body Protection Standard laboratory coatProtects skin and clothing from accidental spills.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Prevents inhalation of the compound, especially in powder form.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for maintaining a safe laboratory environment when working with this compound. The following diagram outlines the procedural steps from preparation to disposal.

prep Preparation weigh Weighing prep->weigh Wear full PPE dissolve Dissolution weigh->dissolve In a fume hood spill Spill Management weigh->spill If spill occurs experiment Experimentation dissolve->experiment dissolve->spill If spill occurs experiment->spill If spill occurs waste Waste Collection experiment->waste Collect all contaminated materials decon Decontamination experiment->decon Clean work area spill->decon Follow spill protocol dispose Final Disposal waste->dispose According to institutional guidelines

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan

3.1. Preparation and Handling

  • Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • PPE : Don the appropriate personal protective equipment as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of this compound. Avoid generating dust. If the compound is in powder form, use a micro-spatula and weigh it on a tared weigh boat.

  • Dissolution : Add the solvent to the solid compound slowly to avoid splashing. If sonication or heating is required, ensure the container is appropriately sealed or vented.

3.2. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and colleagues.

  • Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Clean : Carefully scoop the absorbed material into a labeled waste container. Clean the spill area with a suitable detergent and water.

3.3. Waste Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste materials, including unused compounds, contaminated gloves, and absorbent materials, in a clearly labeled, sealed container.

  • Disposal Protocol : The primary method of disposal for this type of compound is typically incineration. Dissolve the compound in a combustible solvent and arrange for disposal with a licensed waste disposal company.

  • Institutional Guidelines : Always follow your institution's specific chemical waste disposal procedures and local regulations. Never dispose of chemical waste down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.